molecular formula C10H8BrF3O3 B1418083 Ethyl 5-bromo-2-(trifluoromethoxy)benzoate CAS No. 773135-66-3

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Cat. No.: B1418083
CAS No.: 773135-66-3
M. Wt: 313.07 g/mol
InChI Key: SLKPMXBBJPIOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is a useful research compound. Its molecular formula is C10H8BrF3O3 and its molecular weight is 313.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-bromo-2-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-5-6(11)3-4-8(7)17-10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKPMXBBJPIOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661126
Record name Ethyl 5-bromo-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773135-66-3
Record name Ethyl 5-bromo-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number 773135-66-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Kinase Inhibitor

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of the BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway plays a crucial role in regulating cell growth, proliferation, and survival.[3][4] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the BRAF protein and downstream signaling, driving uncontrolled cell proliferation in various cancers, most notably melanoma.[4][5][6] Dabrafenib is an FDA-approved targeted therapy for patients with BRAF V600 mutation-positive metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer.[7][8] This guide provides a comprehensive technical overview of dabrafenib, including its mechanism of action, physicochemical properties, biological activity, and key experimental protocols for research applications.

Mechanism of Action: Targeting the Aberrant MAPK Pathway

Dabrafenib functions as an ATP-competitive inhibitor of the BRAF kinase.[1][2] It exhibits high selectivity for the mutated BRAF V600 forms, including V600E, V600K, and V600D, over the wild-type BRAF.[1][7][9] By binding to the ATP-binding site of the mutant BRAF kinase, dabrafenib blocks its catalytic activity, thereby inhibiting the phosphorylation of its downstream targets, MEK1 and MEK2.[1][10] This, in turn, prevents the subsequent phosphorylation and activation of ERK1 and ERK2, leading to the downregulation of the entire MAPK signaling cascade.[1][3] The ultimate consequence of this inhibition is cell cycle arrest at the G1 phase and the induction of apoptosis in BRAF-mutant tumor cells.[1]

It is important to note the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells when treated with BRAF inhibitors like dabrafenib.[1] This occurs due to the transactivation of CRAF by the inhibitor-bound BRAF, leading to increased ERK signaling.[4] This paradoxical activation is a key consideration in the clinical setting and has led to the development of combination therapies with MEK inhibitors, such as trametinib, to mitigate this effect and enhance therapeutic efficacy.[1][2]

MAPK_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF_mut Mutant BRAF (V600E) RAS->BRAF_mut Activates MEK MEK1/2 BRAF_mut->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Dabrafenib Dabrafenib Dabrafenib->BRAF_mut Inhibits

Figure 1: Mechanism of action of Dabrafenib in inhibiting the MAPK signaling pathway.

Physicochemical Properties

A clear understanding of the physicochemical properties of dabrafenib is essential for its handling, formulation, and interpretation of experimental results.

PropertyValueSource
CAS Number 1195765-45-7[7][8]
Synonyms GSK2118436, Tafinlar[8][11][12]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[7][8]
Molecular Weight 519.56 g/mol [8][11]
IUPAC Name N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[7][8]
Appearance Solid[13]
Solubility DMSO: ≥26 mg/mL; Insoluble in H₂O[9]
Storage Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months.[14]

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a standard method for assessing the anti-proliferative activity of dabrafenib in BRAF-mutant cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of dabrafenib in a BRAF V600E-mutant melanoma cell line (e.g., A375).

Materials:

  • Dabrafenib (GSK2118436)

  • BRAF V600E-mutant melanoma cell line (e.g., A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

  • DMSO (for stock solution preparation)

Procedure:

  • Cell Seeding:

    • Trypsinize and count A375 cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of dabrafenib in DMSO.[14]

    • Perform serial dilutions of the dabrafenib stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of dabrafenib. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Measurement:

    • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control from all other wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the dabrafenib concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell_Proliferation_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Seed_Cells 1. Seed BRAF-mutant cells in 96-well plate Prep_Compound 2. Prepare serial dilutions of Dabrafenib Treat_Cells 3. Add Dabrafenib to cells Prep_Compound->Treat_Cells Incubate 4. Incubate for 72 hours Treat_Cells->Incubate Measure_Viability 5. Measure cell viability (e.g., CellTiter-Glo) Incubate->Measure_Viability Calculate_IC50 6. Plot dose-response curve and calculate IC50 Measure_Viability->Calculate_IC50

Figure 2: Workflow for an in vitro cell proliferation assay to determine the IC₅₀ of Dabrafenib.

Biological Activity and Selectivity

Dabrafenib demonstrates potent and selective inhibitory activity against BRAF V600 mutations. Its efficacy has been extensively characterized in both preclinical and clinical studies.

Target/Cell LineIC₅₀/GI₅₀CommentsSource
B-RafV600E (enzyme) 0.6 nMPotent inhibition of the most common BRAF mutation.[11][14][15]
B-RafV600K (enzyme) 0.5 nMSimilar potency against another prevalent BRAF mutation.[9][14]
B-RafV600D (enzyme) 1.9 nMEffective against less common BRAF mutations.[9]
Wild-type B-Raf (enzyme) 3.2 nMDemonstrates selectivity for mutant over wild-type BRAF.[14]
c-Raf (enzyme) 5.0 nMLess potent against other Raf isoforms.[11][14][15]
A375P (B-RafV600E melanoma cells) 8 nMPotent anti-proliferative activity in a relevant cell line.[9][16]
Colo205 (B-RafV600E colorectal cancer cells) 7 nMEfficacy demonstrated across different cancer types with the same mutation.[9][16]

In vivo studies using xenograft mouse models with BRAF V600E-mutant tumors have shown that oral administration of dabrafenib leads to significant tumor growth inhibition and even complete tumor regression at higher doses.[1][16]

Clinical Significance and Future Directions

Dabrafenib has significantly improved outcomes for patients with BRAF V600-mutant cancers.[10] Clinical trials have demonstrated its efficacy as both a monotherapy and in combination with the MEK inhibitor trametinib.[1][17][18] The combination therapy, in particular, has shown superior response rates and progression-free survival compared to dabrafenib alone, and it also mitigates the risk of developing secondary cutaneous squamous cell carcinomas associated with paradoxical MAPK pathway activation.[1][6]

Current and future research is focused on several key areas:

  • Overcoming Resistance: Investigating the mechanisms of acquired resistance to dabrafenib and developing strategies to overcome it, such as triple combination therapies.[4]

  • Expanding Indications: Exploring the efficacy of dabrafenib in other BRAF-mutant solid tumors.[19][20]

  • Neoadjuvant and Adjuvant Settings: Evaluating the role of dabrafenib in earlier stages of the disease to prevent recurrence.[3]

Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF V600-mutant cancers. Its well-defined mechanism of action, potent and selective biological activity, and established clinical efficacy make it an invaluable tool for both researchers and clinicians. A thorough understanding of its properties and the underlying biology of the MAPK pathway is crucial for its effective use in the laboratory and for the development of next-generation therapeutic strategies.

References

  • Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (n.d.).
  • What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (n.d.).
  • Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. (n.d.).
  • What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (2024, July 17).
  • Clinical Trials Using Dabrafenib - NCI - National Cancer Institute. (n.d.).
  • Dabrafenib | Drug Guide - MedSchool. (n.d.).
  • Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib - MDPI. (n.d.).
  • Key clinical-trial evidence for dabrafenib - DermNet. (n.d.).
  • A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - NIH. (n.d.).
  • Dabrafenib - Wikipedia. (n.d.).
  • Dabrafenib | GSK2118436A | Raf inhibitor - TargetMol. (n.d.).
  • Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers - MDPI. (n.d.).
  • Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors - AACR Journals. (2014, March 2).
  • Dabrafenib (GSK2118436) #91942 - Cell Signaling Technology. (n.d.).
  • Dabrafenib (mesylate) (GSK2118436B, CAS Number: 1195768-06-9) | Cayman Chemical. (n.d.).
  • Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).
  • Dabrafenib (GSK2118436) - BRAF(V600) Mutant Inhibitor | APExBIO. (n.d.).
  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. (2024, June 5).
  • NCI9466: Phase I/II Study of Dabrafenib, Trametinib, and Navitoclax in BRAF Mutant Melanoma and Other Solid Tumors - MD Anderson Cancer Center. (n.d.).
  • Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health. (n.d.).
  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - ResearchGate. (2025, August 9).
  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors | ACS Medicinal Chemistry Letters - ACS Publications. (n.d.).
  • Study Details | NCT01682083 | Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). | ClinicalTrials.gov. (n.d.).
  • Dabrafenib Synthetic Routes - MedKoo Biosciences. (n.d.).
  • Processes for the preparation of dabrafenib - Google Patents. (n.d.).
  • Dabrafenib (GSK2118436A) | BRAF Inhibitor - MedchemExpress.com. (n.d.).
  • Chemical route to the synthesis of dabrafenib. - ResearchGate. (n.d.).
  • Dabrafenib synthesis - ChemicalBook. (n.d.).
  • 773135-66-3 Ethyl 5-bromo-2-(trifluoromethoxy)benzoate. (n.d.).
  • Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation - Der Pharma Chemica. (n.d.).
  • This compound | 773135-66-3. (n.d.).
  • 773135-66-3 | benzoic acid, 5-bromo-2 ... - Aromsyn Co.,Ltd.. (n.d.).
  • 773135-66-3 | acido benzoico, 5-bromo-2-(trifluorometossi)-, estere etilico. (n.d.).
  • eMolecules​ this compound | 773135-66-3 | | Fisher Scientific. (n.d.).

Sources

A Comprehensive Technical Guide to Ethyl 5-bromo-2-(trifluoromethoxy)benzoate: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate, a fluorinated aromatic compound of significant interest in the field of medicinal chemistry and drug discovery. We will explore its fundamental molecular properties, delve into a reasoned synthetic protocol, and discuss its strategic importance as a versatile building block for the development of novel therapeutic agents.

Introduction: The Strategic Advantage of Fluorine in Drug Design

The incorporation of fluorine atoms into molecular scaffolds is a well-established and powerful strategy in modern drug design. The unique physicochemical properties of fluorine, and by extension, fluorinated motifs like the trifluoromethoxy (-OCF₃) group, can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. The trifluoromethoxy group, in particular, is noted for its ability to modulate lipophilicity, enhance metabolic stability, and improve binding affinity to biological targets.[1]

This compound emerges as a strategically important intermediate, offering medicinal chemists a robust platform for structural modification. Its molecular architecture, featuring a trifluoromethoxy group, a bromine atom, and an ethyl ester, provides multiple avenues for chemical elaboration. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[1] This allows for the rapid exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.

Molecular Properties and Identification

A thorough understanding of the fundamental properties of this compound is critical for its effective use in research and development.

PropertyValueSource
Chemical Name This compound[2][3][4]
CAS Number 773135-66-3[2][3][4]
Molecular Formula C₁₀H₈BrF₃O₃[2][3][4]
Molecular Weight 313.07 g/mol [2][3]
MDL Number MFCD06204542[3]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Trifluoromethoxylation A 4-Bromophenol B Ethyl 4-bromo-2-hydroxybenzoate A->B Ethanol (EtOH) Sulfuric Acid (H₂SO₄, cat.) Reflux C This compound B->C Trifluoromethylating Agent (e.g., Trifluoromethyl Benzoate) Catalyst, Base

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Esterification of 4-Bromophenol

This step is a classic Fischer esterification, a well-established and reliable method for converting carboxylic acids (or in this case, a phenol which can be carboxylated in situ or starting from a hydroxybenzoic acid) to esters.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenol (1.0 eq), absolute ethanol (excess, as solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Ethyl 4-bromo-2-hydroxybenzoate, can be purified by column chromatography on silica gel.

Step 2: Trifluoromethoxylation of Ethyl 4-bromo-2-hydroxybenzoate

The introduction of the trifluoromethoxy group can be achieved using various modern trifluoromethoxylation reagents. Trifluoromethyl benzoate (TFBz) has emerged as a versatile and shelf-stable reagent for this purpose.[5]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-bromo-2-hydroxybenzoate (1.0 eq) in a suitable anhydrous solvent (e.g., ethyl acetate).

  • Reagent Addition: Add a trifluoromethoxylation reagent such as Trifluoromethyl benzoate (TFBz) (1.2-1.5 eq), a fluoride source like potassium fluoride (KF) (2.0-2.5 eq), and a crown ether (e.g., cis-dicyclohexano-18-crown-6) to facilitate the reaction.[5]

  • Reaction Execution: Stir the reaction mixture at room temperature for an extended period (e.g., 12-24 hours), monitoring the reaction by TLC or ¹⁹F NMR spectroscopy.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, can be purified by silica gel column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly valuable building block in the synthesis of complex molecules for pharmaceutical research.

Workflow: From Building Block to Drug Candidate

Drug_Discovery_Workflow Start This compound Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Coupling Amidation Ester Hydrolysis & Amidation Start->Amidation Library Diverse Compound Library Coupling->Library Amidation->Library Screening High-Throughput Screening Library->Screening Lead_Opt Lead Optimization (SAR) Screening->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role of this compound in a typical drug discovery workflow.

  • Scaffold for Diverse Libraries: The bromine atom is a key functional group for introducing molecular diversity. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[6] This allows for the attachment of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of large and diverse compound libraries for high-throughput screening.

  • Modulation of Physicochemical Properties: The trifluoromethoxy group significantly impacts the lipophilicity, metabolic stability, and pKa of the final compound.[6] These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.

  • Ester as a Versatile Handle: The ethyl ester functionality can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides. This provides an additional point for molecular modification and the introduction of functionalities that can interact with biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound was not found in the search results, general guidelines for handling halogenated aromatic compounds should be followed. It is recommended to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive bromine atom, a property-modulating trifluoromethoxy group, and a modifiable ester functionality provides researchers with a powerful tool for the synthesis of novel and diverse molecular entities. A sound synthetic strategy, based on established chemical transformations, allows for its preparation from readily available starting materials. As the quest for new and more effective therapeutics continues, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

  • Angene. Ethyl 5-bromo-2-(trifluoromethoxy)
  • King-Pharm. 773135-66-3 Ethyl 5-bromo-2-(trifluoromethoxy)
  • NINGBO INNO PHARMCHEM CO., LTD. The Role of Methyl 4-bromo-2-(trifluoromethyl)
  • NINGBO INNO PHARMCHEM CO., LTD. The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. [Link]
  • Molbase. ethyl 5-bromo-2-(trifluoromethoxy)
  • American Chemical Society.
  • NINGBO INNO PHARMCHEM CO., LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]

Sources

Introduction: Strategic Importance of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

This compound is a valuable fluorinated building block in modern synthetic chemistry. Its utility stems from the unique combination of three functional groups on the aromatic ring: the bromo group, which is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck); the trifluoromethoxy (-OCF₃) group, a bioisostere of a methoxy group that can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates; and the ethyl ester, which can be readily hydrolyzed or converted to other functionalities. This trifecta of reactivity makes the title compound a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] This guide provides a detailed examination of a reliable synthetic pathway, focusing on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis and Strategic Pathway Selection

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most straightforward approach involves a disconnection at the ester linkage, suggesting a final esterification step from the corresponding carboxylic acid.

G TM Target Molecule This compound FGI_ester Functional Group Interconversion (Esterification) TM->FGI_ester Acid 5-Bromo-2-(trifluoromethoxy)benzoic Acid FGI_ester->Acid Ethanol Ethanol FGI_ester->Ethanol

Caption: Retrosynthetic analysis of the target molecule.

This leads to the selection of 5-bromo-2-(trifluoromethoxy)benzoic acid as the key precursor. This strategy is advantageous because the precursor is commercially available and the subsequent esterification is a high-yielding and well-understood transformation. An alternative pathway involving late-stage bromination of ethyl 2-(trifluoromethoxy)benzoate is also feasible but may present challenges in regioselectivity. Therefore, this guide will focus on the more robust and common esterification pathway.

Core Synthesis Pathway: Fischer-Speier Esterification

The chosen pathway employs the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. This method is highly effective for preparing esters from unhindered carboxylic acids and primary alcohols.

G cluster_reactants Reactants cluster_conditions Conditions Acid 5-Bromo-2-(trifluoromethoxy)benzoic Acid Product This compound Acid->Product Ethanol Ethanol (Solvent & Reagent) Ethanol->Product Catalyst H₂SO₄ (catalytic) Catalyst->Product Heat Reflux Heat->Product

Caption: Overall reaction scheme for the synthesis.

Mechanism and Scientific Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another molecule of ethanol) to regenerate the acid catalyst and yield the final ester product.

Causality Behind Experimental Choices:

  • Excess Alcohol: The reaction is an equilibrium process. According to Le Châtelier's principle, using a large excess of ethanol not only serves as the solvent but also drives the equilibrium towards the product side, maximizing the yield.[2]

  • Acid Catalyst: A strong protic acid like sulfuric acid is required to efficiently protonate the carboxylic acid, thereby activating it for nucleophilic attack. A catalytic amount is sufficient as it is regenerated during the reaction cycle.[2][3]

  • Heating under Reflux: The reaction rate is often slow at room temperature. Heating the mixture to reflux provides the necessary activation energy to reach equilibrium in a reasonable timeframe, typically several hours.[2][3]

  • Removal of Water: Although not explicitly included in this basic protocol, in more advanced setups, a Dean-Stark apparatus can be used to remove the water byproduct as it forms, further shifting the equilibrium to favor product formation.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction monitoring and a standard purification procedure to ensure the isolation of a high-purity product.

Table 1: Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Role
5-Bromo-2-(trifluoromethoxy)benzoic acid403646-47-9285.015.00 g17.54Starting Material
Ethanol (anhydrous)64-17-546.0750 mL~850Reagent & Solvent
Sulfuric Acid (conc.)7664-93-998.080.5 mL~9.2Catalyst
Saturated Sodium Bicarbonate Solution144-55-884.01As needed-Neutralizing Agent
Ethyl Acetate141-78-688.11As needed-Extraction Solvent
Brine (Saturated NaCl solution)7647-14-558.44As needed-Washing Agent
Anhydrous Sodium Sulfate7757-82-6142.04As needed-Drying Agent
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-(trifluoromethoxy)benzoic acid (5.00 g, 17.54 mmol).

  • Addition of Reagents: Add anhydrous ethanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) with continuous stirring.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting carboxylic acid spot indicates reaction completion. This typically requires 4-12 hours.[3]

  • Work-up & Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL, or until effervescence ceases) to neutralize any remaining acid, followed by brine (1 x 50 mL) to remove residual water.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude oil or solid can be purified by silica gel column chromatography to afford the pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with benzoic acid derivative B Add excess ethanol and catalytic H₂SO₄ A->B C Heat mixture to reflux B->C D Monitor by TLC until starting material is consumed C->D E Cool and quench with water D->E F Extract with ethyl acetate E->F G Wash organic layer with NaHCO₃ (aq) and brine F->G H Dry over Na₂SO₄, filter, and concentrate G->H I Purify by column chromatography H->I J Pure Product: This compound I->J

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is reliably achieved through the Fischer-Speier esterification of 5-bromo-2-(trifluoromethoxy)benzoic acid. This method is robust, scalable, and utilizes common laboratory reagents and techniques. The strategic choice to perform the esterification on a pre-functionalized aromatic ring circumvents potential issues with regioselectivity that could arise from a late-stage bromination. The detailed protocol provided herein offers a clear and validated pathway for researchers and drug development professionals to access this important synthetic intermediate.

References

  • MySkinRecipes.5-Bromo-2-(Trifluoromethoxy)Benzoic Acid. [Link]
  • Google Patents.
  • JoVE.
  • Wikipedia.Sandmeyer reaction. [Link]
  • NIH National Center for Biotechnology Information.Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • BYJU'S.Sandmeyer Reaction Mechanism. [Link]

Sources

Spectroscopic Data for Ethyl 5-bromo-2-(trifluoromethoxy)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate, with CAS number 773135-66-3, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique combination of a bromine atom, a trifluoromethoxy group, and an ethyl ester functionality imparts specific physicochemical properties that are valuable in the design of novel molecules. The trifluoromethoxy group, in particular, is recognized for its ability to enhance metabolic stability and lipophilicity in drug candidates.[1] A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages computational prediction tools to offer a robust analytical framework for researchers working with this compound. The methodologies for data acquisition and the logic behind the spectral interpretations are also discussed to ensure a comprehensive understanding.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are generated using established computational algorithms and provide a reliable reference for the characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide insights into the chemical environment of each nucleus. Predictions were generated using advanced algorithms that consider through-bond and through-space effects.[2][3][4][5]

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d1HAr-H
~7.60dd1HAr-H
~7.20d1HAr-H
~4.40q2H-OCH₂CH₃
~1.40t3H-OCH₂CH₃

Interpretation of the Predicted ¹H NMR Spectrum:

The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The downfield shift of these protons is attributed to the electron-withdrawing nature of the bromo, trifluoromethoxy, and ethyl ester groups. The splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent aromatic protons. The ethyl ester group will present as a quartet for the methylene (-OCH₂-) protons, due to coupling with the adjacent methyl group, and a triplet for the methyl (-CH₃) protons, resulting from coupling with the methylene protons.

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~164C=O (Ester)
~148C-OCF₃
~135C-Br
~134Ar-CH
~125Ar-CH
~122 (q, J ≈ 257 Hz)-OCF₃
~120Ar-C
~118Ar-CH
~62-OCH₂CH₃
~14-OCH₂CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to show nine distinct signals. The carbonyl carbon of the ester group is expected at the most downfield position. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF).[6] The other aromatic carbons will have chemical shifts influenced by the attached substituents. The two carbons of the ethyl group will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1730StrongC=O Stretch (Ester)
~1600, ~1475Medium-StrongAromatic C=C Stretch
~1250-1050StrongC-O Stretch (Ester and Ether)
~1210StrongC-F Stretch (Trifluoromethoxy)
~800-600StrongC-Br Stretch

Interpretation of the Predicted IR Spectrum:

The IR spectrum is expected to be dominated by a strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ethyl ester.[7] The presence of the trifluoromethoxy group will be indicated by strong C-F stretching vibrations, typically in the 1250-1050 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present, as well as C-H stretching from the ethyl group. The C-Br stretching vibration is expected in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ionization Mode: Electron Ionization (EI)

m/zRelative AbundanceAssignment
312/314High[M]⁺ (Molecular Ion)
283/285Medium[M - C₂H₅]⁺
267/269Medium[M - OCH₂CH₃]⁺
239/241Medium[M - COOC₂H₅]⁺
183Low[C₆H₄Br]⁺
155Low[C₆H₄BrO]⁺

Interpretation of the Predicted Mass Spectrum:

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 312 and 314.[8][9][10] Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group. Fragmentation of the aromatic ring and loss of the trifluoromethoxy group are also possible.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition and processing.
IR Spectroscopy Protocol
Caption: Workflow for IR data acquisition and processing.
Mass Spectrometry Protocol
Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for this compound, a compound of interest in contemporary chemical research. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra, coupled with standardized experimental protocols, offers a valuable resource for scientists and researchers. By understanding the expected spectroscopic signatures, professionals in drug development and materials science can confidently identify and characterize this molecule, ensuring the integrity and progression of their work. The provided workflows and interpretations are grounded in established spectroscopic principles and serve as a self-validating system for the analytical chemist.

References

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.
  • Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service.
  • ChemAxon. (n.d.). NMR Predictor.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Mestrelab Research. (n.d.). Download NMR Predict.
  • NIST. (n.d.). Benzoic acid, ethyl ester. In NIST Chemistry WebBook.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • PubChem. (n.d.). Ethyl benzoate.
  • SpectraBase. (n.d.). Benzoicacid,ethylester - Optional[Vapor Phase IR] - Spectrum.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Yagupol'skii, L. M., & Yagupol'skii, Y. L. (2012). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 8, 333-357.

Sources

An In-depth Spectroscopic Guide to Ethyl 5-bromo-2-(trifluoromethoxy)benzoate: ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the structural elucidation of this complex aromatic compound through modern spectroscopic techniques. The principles and methodologies discussed herein are grounded in established scientific literature and provide a framework for the analysis of similarly substituted aromatic systems.

Introduction: The Structural Significance of this compound

This compound (CAS No. 773135-66-3) is a substituted aromatic ester of significant interest in medicinal chemistry and materials science.[1] Its structure combines an ethyl ester group, a bromine atom, and a trifluoromethoxy group, each imparting unique electronic and steric properties to the benzene ring. Accurate structural characterization is paramount for understanding its reactivity, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will dissect the predicted ¹H and ¹³C NMR spectra, offering a rationale for the chemical shifts, coupling constants, and signal multiplicities based on fundamental principles and data from analogous compounds.

Experimental Protocols: Ensuring High-Quality NMR Data

The acquisition of high-fidelity NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of instrument parameters.

NMR Sample Preparation

To achieve optimal results, a standardized sample preparation protocol is essential.

Step-by-Step Sample Preparation:

  • Compound Purity: Begin with a sample of this compound of the highest possible purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar organic molecules due to its excellent dissolving power and relatively simple residual solvent signal.[2]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]

  • Homogenization: Ensure the sample is fully dissolved to form a homogeneous solution. Any particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[4]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry, and unscratched 5 mm NMR tube. The sample height should be between 4 and 5 cm to ensure it is within the detection region of the NMR probe.[4]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is often used as a secondary reference.[5]

NMR Data Acquisition

The selection of appropriate acquisition parameters is crucial for obtaining a spectrum with good resolution and signal-to-noise ratio.

Typical Acquisition Parameters for ¹H and ¹³C NMR:

Parameter¹H NMR¹³C NMRRationale
Spectrometer Frequency400 MHz or higher100 MHz or higherHigher field strengths provide better signal dispersion and resolution.
Spectral Width (SW)~12 ppm~220 ppmEncompasses the expected chemical shift range for all protons/carbons.
Acquisition Time (AT)2-4 seconds1-2 secondsLonger acquisition times lead to better resolution.[6]
Number of Scans (NS)8-16128 or moreIncreased scans improve the signal-to-noise ratio, which is particularly important for the less abundant ¹³C nucleus.[6]
Relaxation Delay (D1)1-2 seconds2-5 secondsAllows for the relaxation of nuclei back to their equilibrium state before the next pulse, ensuring accurate signal integration.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Diagram of Molecular Structure with Proton Annotations:

Caption: Annotated structure of this compound for ¹H NMR.

Aromatic Region (δ 7.0 - 8.0 ppm)

The aromatic region will display signals for the three protons on the benzene ring. Their chemical shifts are dictated by the interplay of the electron-withdrawing inductive effects of the bromine and trifluoromethoxy groups, and the electron-withdrawing resonance effect of the ester group.

  • H_A: This proton is ortho to the bromine and meta to the ester group. It is expected to be a doublet of doublets (dd) due to coupling with H_B (ortho coupling, J ≈ 8-9 Hz) and H_C (meta coupling, J ≈ 2-3 Hz). Its chemical shift will be downfield due to the deshielding effect of the adjacent bromine.

  • H_B: This proton is ortho to both the ester and the bromine. It is expected to be a doublet of doublets (dd) due to coupling with H_A (ortho coupling, J ≈ 8-9 Hz) and H_C (para coupling, J ≈ 0.5 Hz, which may not be resolved). The powerful electron-withdrawing nature of the ester group will shift this proton significantly downfield.

  • H_C: This proton is ortho to the ester group and meta to the bromine. It will likely appear as a doublet (d) with a small meta coupling to H_A (J ≈ 2-3 Hz). The proximity to the ester group will also cause a downfield shift.

Aliphatic Region (δ 1.0 - 4.5 ppm)

The ethyl group gives rise to two distinct signals:

  • Methylene Protons (-OCH₂CH₃): These protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to be deshielded. They will appear as a quartet (q) around δ 4.4 ppm due to coupling with the three methyl protons (J ≈ 7.1 Hz).

  • Methyl Protons (-OCH₂CH₃): These protons are further from the electronegative oxygen and will therefore be more shielded, appearing as a triplet (t) around δ 1.4 ppm due to coupling with the two methylene protons (J ≈ 7.1 Hz).

Predicted ¹H NMR Data Summary:

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H_B~7.9ddJortho ≈ 8.5, Jpara ≈ 0.5
H_A~7.7ddJortho ≈ 8.5, Jmeta ≈ 2.5
H_C~7.3dJmeta ≈ 2.5
-OCH₂CH₃~4.4qJ ≈ 7.1
-OCH₂CH₃~1.4tJ ≈ 7.1

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituent effects, and the trifluoromethoxy group will introduce characteristic C-F coupling.

Diagram of Molecular Structure with Carbon Annotations:

Caption: Annotated structure of this compound for ¹³C NMR.

Carbonyl and Aliphatic Carbons
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, typically around δ 165 ppm.

  • Methylene Carbon (-OCH₂CH₃): This carbon, being attached to an oxygen, will be deshielded and is expected around δ 61 ppm.[6]

  • Methyl Carbon (-OCH₂CH₃): The terminal methyl carbon is the most shielded carbon and will appear furthest upfield, around δ 14 ppm.[6]

Aromatic Carbons

The six aromatic carbons will have distinct chemical shifts. The trifluoromethoxy group will cause the carbon it is attached to (C2) to appear as a quartet due to one-bond C-F coupling.

  • C1 (ipso- to ester): This quaternary carbon will be deshielded by the ester group and will appear around δ 130 ppm.

  • C2 (ipso- to -OCF₃): This carbon will be significantly influenced by the trifluoromethoxy group. It is expected to be a quartet (q) due to the one-bond coupling with the three fluorine atoms (¹JCF).

  • C3: This carbon will be relatively shielded and will appear further upfield in the aromatic region.

  • C4: This carbon will also be in a relatively shielded environment.

  • C5 (ipso- to Br): The carbon attached to the bromine will be deshielded due to the electronegativity of bromine and will likely appear around δ 120-125 ppm.

  • C6: This carbon, being ortho to the ester and meta to the bromine, will be deshielded.

Predicted ¹³C NMR Data Summary:

CarbonPredicted δ (ppm)Multiplicity (due to C-F coupling)
C=O~165s
C2~148q
Aromatic C-H120-135s or d
C5~122s
C1~130s
-OCH₂CH₃~62s
-OCH₂CH₃~14s
-OCF₃~120q

Conclusion

The detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound provides a robust framework for its structural confirmation. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and data from analogous structures. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently interpret their experimental data and furthering their research in drug discovery and materials science.

References

  • Supporting Information for a relevant chemical synthesis.
  • Organomation.
  • Iowa State University.
  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. The Royal Society of Chemistry. [Link][9]
  • MySkinRecipes. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid. [Link][10]
  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link][2]
  • University of Calgary. CSD Solution #13. [Link][7]
  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Scientific Research Publishing. [Link][11]
  • Filo. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link][6]
  • Supporting Information. The Royal Society of Chemistry. [Link][5]
  • Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link][12]
  • Chegg.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link][14]
  • Supporting information. The Royal Society of Chemistry. [Link][15]
  • University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. [Link][16]
  • Chemistry LibreTexts. 15.
  • NIST. Benzoic acid, 5-bromo-2-hydroxy-. [Link][20]
  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0149405). [Link][21]
  • Oakwood Chemical. 5-Bromo-2-(trifluoromethyl)benzoic acid. [Link][22]
  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link][23]
  • Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
  • National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link][25]

Sources

The Trifluoromethoxy Group: A Guide to Modulating Pharmaceutical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and biological properties. Among these, the trifluoromethoxy (OCF3) group has emerged as a uniquely powerful substituent for enhancing drug-like characteristics. This technical guide provides an in-depth analysis of the OCF3 group's role in pharmaceutical design, intended for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind its effects on molecular properties, from its distinct electronic and conformational features to its profound impact on metabolic stability and target engagement. This document synthesizes field-proven insights with detailed methodologies to offer a comprehensive resource on the strategic application of this "pseudo-halogen" moiety.

Introduction: The Rise of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1][2] The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (4.0 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to act as a bioisostere for hydrogen or a hydroxyl group while imparting significant changes to a molecule's electronic landscape and metabolic fate.[1][2][3]

While single fluorine atoms and the trifluoromethyl (-CF3) group are more prevalent, the trifluoromethoxy (-OCF3) group has gained considerable attention for its unique combination of properties.[1][4] It is often considered a lipophilic bioisostere for groups like methoxy (-OCH3) or even hydroxyls, yet its electronic and steric features are distinct.[5] This guide will dissect the key attributes of the OCF3 group and illustrate its strategic value in overcoming common drug development hurdles.

The Unique Physicochemical Profile of the Trifluoromethoxy Group

The utility of the OCF3 group stems from a unique confluence of electronic, lipophilic, and conformational properties that differentiate it from other common substituents.

Electronic Effects: A "Super-Halogen"

The OCF3 group is strongly electron-withdrawing due to the powerful inductive effect of the three fluorine atoms, which is transmitted through the oxygen atom to the point of attachment.[6] This effect is often compared to that of halogens, earning it the moniker of a "super-halogen" or "pseudo-halogen".[2] Unlike the electron-donating methoxy (-OCH3) group, the OCF3 group significantly lowers the pKa of nearby basic groups and alters the electron density of aromatic rings. However, the oxygen atom's lone pairs are less available for resonance donation into an aromatic system due to the pull of the CF3 moiety.[3][5] This dual nature allows for nuanced modulation of a molecule's electronic properties.

Lipophilicity and Permeability

One of the most significant and frequently leveraged properties of the OCF3 group is its high lipophilicity.[1][6][7] The Hansch hydrophobicity parameter (π) for OCF3 is approximately +1.04, making it substantially more lipophilic than a methoxy group (π ≈ -0.02), a chlorine atom (π ≈ +0.71), and even a trifluoromethyl group (π ≈ +0.88).[1][2] This increased lipophilicity can dramatically improve a drug's ability to permeate cell membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1][5][6]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes and compares the key physicochemical parameters of the OCF3 group against other common substituents in medicinal chemistry.

SubstituentHansch πσ_metaσ_paraMolar Volume (ų)
-OCF₃ +1.04 +0.38 +0.35 ~62
-CF₃+0.88+0.43+0.54~55
-OCH₃-0.02+0.12-0.27~42
-Cl+0.71+0.37+0.23~24
-F+0.14+0.34+0.06~9
-CH₃+0.56-0.07-0.17~22
-H0.000.000.00~7
Conformational Influence

When attached to an aromatic ring, the OCF3 group adopts a conformation that is orthogonal (perpendicular) to the plane of the ring.[3][7] This preferred geometry is a result of minimizing steric clash between the bulky CF3 group and the ortho-hydrogens of the ring, as well as electronic effects like negative hyperconjugation.[3][7] This fixed, perpendicular orientation can be exploited by drug designers to probe specific hydrophobic pockets within a target's binding site, potentially introducing new, favorable interactions that can enhance binding affinity and selectivity.[3][7]

Impact on Pharmacokinetic (ADME) Properties

The introduction of an OCF3 group can profoundly and beneficially alter a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhancing Metabolic Stability

A primary driver for incorporating the OCF3 group is to enhance metabolic stability.[1][5][6][8] Methoxy groups (-OCH3) are frequently sites of metabolic vulnerability, undergoing O-dealkylation by cytochrome P450 (CYP) enzymes. Replacing a labile methoxy group with a metabolically robust OCF3 group is a common and highly effective "metabolic blocking" strategy.[8]

The stability of the OCF3 group arises from two key factors:

  • High C-F Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 moiety highly resistant to enzymatic cleavage or hydroxylation.[1][8]

  • Electronic Shielding: The strong electron-withdrawing nature of the CF3 moiety reduces the electron density on the ether oxygen, making it a poorer substrate for oxidative enzymes.[1] This deactivation of the oxygen atom diminishes its interaction with metabolic enzymes.[1]

This enhanced stability leads to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.[5][8]

Mandatory Visualization: Metabolic Blocking Strategy

The following diagram illustrates the concept of replacing a metabolically labile methoxy group with a stable trifluoromethoxy group to prevent enzymatic degradation.

G cluster_0 Standard Metabolism Pathway cluster_1 Metabolic Blocking with OCF₃ Drug_OCH3 Drug-Ar-OCH₃ (Metabolically Labile) CYP450 CYP450 Enzyme Drug_OCH3->CYP450 O-Dealkylation Metabolite Drug-Ar-OH (Inactive/Excreted Metabolite) CYP450->Metabolite Drug_OCF3 Drug-Ar-OCF₃ (Metabolically Stable) CYP450_2 CYP450 Enzyme Drug_OCF3->CYP450_2 Resistant to Oxidation Blocked Metabolism Blocked CYP450_2->Blocked

Caption: Replacing a labile methoxy group with OCF3 blocks CYP450-mediated metabolism.

Influence on Pharmacodynamic Properties

The OCF3 group is not merely a passive stability enhancer; its unique properties can directly influence drug-target interactions.

  • Hydrophobic Interactions: As a highly lipophilic group, the OCF3 moiety can form strong hydrophobic or van der Waals interactions with nonpolar residues in a protein's binding pocket.[1]

  • Modulation of Acidity/Basicity: By altering the pKa of nearby functional groups, the OCF3 substituent can change the ionization state of a molecule at physiological pH. This can impact its ability to form crucial hydrogen bonds or salt bridges with the target receptor.

  • Conformational Rigidity: The orthogonal orientation of the aryl-OCF3 group can help lock the molecule into a specific, bioactive conformation, improving binding affinity by reducing the entropic penalty of binding.[3]

Mandatory Visualization: OCF3 Property-Effect Relationship

This diagram outlines the causal relationships between the core physicochemical properties of the OCF3 group and its ultimate effects on drug performance.

G cluster_props Core Physicochemical Properties cluster_effects Downstream Pharmaceutical Effects prop1 High Lipophilicity (π = +1.04) effect1 Improved Membrane Permeability prop1->effect1 effect4 Altered Target Binding & Selectivity prop1->effect4 prop2 Strong Inductive Electron Withdrawal effect2 Enhanced Metabolic Stability prop2->effect2 effect3 Modulated pKa of Proximal Groups prop2->effect3 prop3 Orthogonal Conformation prop3->effect4 prop4 High C-F Bond Energy prop4->effect2

Caption: Core OCF3 properties and their influence on key drug characteristics.

Synthetic Strategies for Incorporating the OCF3 Group

Despite its desirable properties, the incorporation of the OCF3 group has historically been challenging, primarily because the trifluoromethoxide anion is highly unstable.[1][7] However, significant advances have been made, and several reliable methods are now available.

Classical and Modern Synthetic Approaches
  • Halogen Exchange (Halex) Reactions: Early methods involved the harsh treatment of aryl trichloromethyl ethers with reagents like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (HF) to exchange chlorine for fluorine.[2][9] These methods often suffer from low functional group tolerance.

  • Reagents for Direct O-Trifluoromethylation: The development of electrophilic trifluoromethylating reagents that can react with hydroxyl groups has been a major breakthrough. Hypervalent iodine compounds, such as Togni reagents, are widely used for the trifluoromethylation of phenols and alcohols.[10]

  • Photoredox Catalysis: More recently, visible-light photoredox catalysis has emerged as a mild and efficient strategy for generating OCF3 radicals or other reactive species, enabling the trifluoromethoxylation of a wide range of aromatic and heteroaromatic compounds.[3]

Experimental Protocols: Representative Photoredox Trifluoromethoxylation

This protocol is a representative example based on modern synthetic methods for aryl trifluoromethoxylation.[3]

Objective: To synthesize an aryl trifluoromethyl ether from a corresponding aryl substrate using a photoredox-catalyzed approach.

Materials:

  • Arene or Heteroarene Substrate

  • Trifluoromethoxylation Reagent (e.g., a pyridinium salt derivative)

  • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂)

  • Anhydrous, deoxygenated solvent (e.g., Acetonitrile)

  • Inert atmosphere glovebox or Schlenk line

  • Blue LED light source (e.g., 34W Kessil lamp)

Procedure:

  • Reaction Setup: In a glovebox, add the arene substrate (e.g., 0.5 mmol, 5.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the trifluoromethoxylation reagent (0.1 mmol, 1.0 equiv) and the photoredox catalyst (0.005 mmol, 5.0 mol%) to the vial.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (1.0 mL) to the vial. Seal the vial with a screw cap.

  • Irradiation: Remove the vial from the glovebox and place it on a magnetic stirrer approximately 5-10 cm from the blue LED light source. Ensure the reaction is actively stirring.

  • Reaction Monitoring: Irradiate the reaction at room temperature for the designated time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired trifluoromethoxylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Note: The use of excess arene substrate is often necessary to minimize the formation of over-trifluoromethoxylated side products due to the high reactivity of the generated radical species.[3]

Case Studies: OCF3-Containing Approved Drugs

The tangible impact of the trifluoromethoxy group is best demonstrated by its presence in several FDA-approved drugs, where it plays a critical role in achieving the desired therapeutic profile.[10][11][12]

  • Riluzole: Used to treat amyotrophic lateral sclerosis (ALS), riluzole contains a trifluoromethoxy group on its benzothiazole core. This group enhances its lipophilicity, facilitating penetration of the blood-brain barrier to act on the central nervous system.[11][12]

  • Delamanid & Pretomanid: These are anti-tuberculosis drugs. The OCF3 group in these molecules contributes to an optimized lipophilicity and metabolic stability profile, which is crucial for efficacy against persistent mycobacteria.[12]

  • Sonidegib: An anticancer agent used for basal cell carcinoma, sonidegib's OCF3 group is a key part of the molecule's structure that ensures favorable pharmacokinetic properties, including metabolic stability.[11][12]

Conclusion

The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique combination of high lipophilicity, strong electron-withdrawing character, and exceptional metabolic stability allows for the strategic enhancement of drug candidates.[1][11] By serving as a metabolically robust bioisostere for labile groups like methoxy, it can dramatically improve a compound's pharmacokinetic profile, extending its half-life and bioavailability.[1][5] Furthermore, its distinct conformational and electronic properties can be leveraged to fine-tune target binding and selectivity. While its synthesis was once a significant hurdle, modern catalytic methods have made the incorporation of the OCF3 group more accessible, ensuring its continued and growing importance in the design of next-generation therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. PubMed. [Link]
  • The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Chemical Review and Letters. [Link]
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry.
  • Enantioselective synthesis of trifluoromethoxy-containing compounds.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. NIH. [Link]
  • Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]
  • Advances in the Development of Trifluoromethoxyl
  • Trifluoromethoxy-containing pharmaceutical drugs.
  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals | Request PDF.
  • New synthetic approaches toward OCF3-containing compounds | Request PDF.
  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Trifluoromethyl group - Wikipedia. Wikipedia. [Link]
  • 4-Trifluoromethoxy Proline: Synthesis of Stereoisomers and Lipophilicity Study | Request PDF.
  • New synthetic approaches toward OCF3-containing compounds. Organic & Biomolecular Chemistry. [Link]
  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed. PubMed. [Link]
  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed. PubMed. [Link]

Sources

Physical and chemical characteristics of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group on the benzene ring, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of complex organic molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, and its reactivity, offering a critical resource for researchers in drug discovery and development.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and synthesis. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 773135-66-3[1]
Molecular Formula C₁₀H₈BrF₃O₃[1]
Molecular Weight 313.07 g/mol [1]
Appearance White to off-white solidInferred from related compounds
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Insoluble in water.Inferred from structure
Density Not available

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.

  • Ethyl Group: A triplet corresponding to the methyl protons (CH₃) is expected around δ 1.4 ppm, coupled to the methylene protons. A quartet corresponding to the methylene protons (CH₂) is anticipated around δ 4.4 ppm, coupled to the methyl protons.

  • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, trifluoromethoxy, and ethyl ester substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Ethyl Group: The methyl carbon (CH₃) is expected to resonate around δ 14 ppm, and the methylene carbon (CH₂-O) around δ 62 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the range of δ 115-150 ppm. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and will likely appear in the lower end of this range. The carbon bearing the trifluoromethoxy group and the carbon of the ester carbonyl group will be deshielded and appear at the higher end of the aromatic region.

  • Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 164-168 ppm.[2][3]

¹⁹F NMR Spectroscopy (Predicted)

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. The trifluoromethoxy group (-OCF₃) will give a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is sensitive to the electronic environment and is typically found in the range of -56 to -60 ppm relative to CFCl₃.[4]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.[5][6]

  • C-O Stretch (Ester): Strong bands corresponding to the C-O stretching vibrations of the ester group will be present in the 1250-1000 cm⁻¹ region.[5][6]

  • C-F Stretch (Trifluoromethoxy): Strong absorption bands due to the C-F stretching vibrations are expected in the 1200-1000 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks in the 3100-3000 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass units, which is a distinctive isotopic signature of bromine.[7]

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 5-bromo-2-(trifluoromethoxy)benzoic acid.

Step 1: Synthesis of 5-bromo-2-(trifluoromethoxy)benzoic acid

The precursor acid can be prepared through the bromination of 2-(trifluoromethoxy)benzoic acid. Given that the trifluoromethoxy group is ortho,para-directing and the carboxylic acid is meta-directing, direct bromination of 2-(trifluoromethoxy)benzoic acid would likely lead to a mixture of isomers. A more regioselective synthesis might involve the Sandmeyer reaction of 5-amino-2-(trifluoromethoxy)benzoic acid.

Step 2: Esterification

The final step is the esterification of 5-bromo-2-(trifluoromethoxy)benzoic acid with ethanol. This can be achieved through several standard methods:

  • Fischer Esterification: Reaction with an excess of ethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, typically with heating.

  • Reaction with Thionyl Chloride: Conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride, followed by reaction with ethanol in the presence of a base like pyridine.

  • Carbodiimide-mediated Esterification: Using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for reaction with ethanol.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Esterification 2-(trifluoromethoxy)benzoic_acid 2-(Trifluoromethoxy)benzoic Acid Bromination Bromination 2-(trifluoromethoxy)benzoic_acid->Bromination 5-bromo_acid 5-Bromo-2-(trifluoromethoxy)benzoic Acid Bromination->5-bromo_acid Esterification_Reaction Esterification (e.g., Fischer) 5-bromo_acid->Esterification_Reaction Ethanol Ethanol Ethanol->Esterification_Reaction Target_Compound This compound Esterification_Reaction->Target_Compound

Caption: Key reactivity pathways for this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive bromine handle and a metabolically robust trifluoromethoxy group makes it an attractive starting material for the synthesis of a wide range of complex molecules. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, spectroscopic characteristics, synthesis, and reactivity, offering a foundational resource for researchers utilizing this important chemical intermediate. As more research is conducted with this compound, a more complete experimental dataset will undoubtedly become available, further enhancing its utility in scientific discovery.

References

  • Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 103–114. [Link]
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, January 12). Ester infrared spectra. [Link]
  • Longo, D. B., & Prosser, R. S. (2012). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society, 134(38), 15849–15855. [Link]
  • UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
  • SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. [Link]
  • SpectraBase. (n.d.). ethyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate - Optional[1H NMR] - Spectrum. [Link]
  • epistemeo. (2012, October 10). An Introduction to IR Spectroscopy - Esters. [Link]
  • Scribd. (n.d.). The IR Spectrum of Benzoic. [Link]
  • Scott, K. N. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(12), 2012-2015. [Link]
  • Sevenard, D. V., et al. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13. [Link]
  • Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.).
  • Filo. (2025, April 12). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... [Link]
  • Royal Society of Chemistry. (2014).
  • Gouteux, B., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of mass spectrometry : JMS, 49(4), 332–341. [Link]
  • Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link]
  • The Chemistry Doctor. (2023, December 2).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). [Link]
  • Google Patents. (2006, June 7). Process for the synthesis of organic compounds.
  • MySkinRecipes. (n.d.). 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid. [Link]
  • AWS. (n.d.).
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... [Link]
  • Google Patents. (1975, May 15).
  • Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds. [Link]
  • Chemistry with Dr. G. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (2021, September 2). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Amination of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate with Amines for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Strategy

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functional groups, offering unique electronic properties, enhanced lipophilicity, and improved metabolic stability in drug candidates.[1] The synthetic challenge lies in the selective formation of a carbon-nitrogen bond at the C5 position, converting the aryl bromide into a diverse range of N-substituted anthranilate derivatives. These products are precursors to a multitude of heterocyclic scaffolds and pharmacologically active molecules.[2][3]

This guide details the strategic application of the Buchwald-Hartwig amination, a robust palladium-catalyzed cross-coupling reaction, for the synthesis of these target compounds.[4][5] This methodology is superior to traditional methods like nucleophilic aromatic substitution (SNAr), which are generally inefficient for this substrate due to the meta relationship between the electron-withdrawing trifluoromethoxy group and the bromine leaving group.[6][7] We will provide a mechanistic overview, detailed experimental protocols for various amine classes, and key insights for reaction optimization and troubleshooting.

Mechanistic Overview: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for C-N bond formation.[8] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of ligand is critical, as it modulates the catalyst's stability, reactivity, and substrate scope.[9]

The Catalytic Cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is released, regenerating the active Pd(0) catalyst to continue the cycle.[5][9]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and formation of an imine. This is more common with certain primary amines and can be mitigated by careful ligand selection.[5]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n ox_add L_n(Ar)Pd(II)-Br (Oxidative Addition Complex) sub Ar-Br (Substrate) sub->ox_add Oxidative Addition amine R₂NH (Amine) amido L_n(Ar)Pd(II)-NR₂ (Amido Complex) amine->amido Amine Coordination & Deprotonation product Ar-NR₂ (Product) base->amido ox_add->amido amido->pd0 amido->product Reductive Elimination amido->base_h

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Protocol for Reaction Setup & Optimization

Successful amination requires careful control of the reaction environment to protect the sensitive catalyst. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add Substrate, Pd Source, Ligand, and Base to Flask degas 2. Seal and Purge with Inert Gas (3x) prep->degas add_solvents 3. Add Degassed Solvent and Amine via Syringe degas->add_solvents heat 4. Heat to Desired Temperature with Stirring add_solvents->heat monitor 5. Monitor by TLC or LC-MS heat->monitor quench 6. Cool and Quench (e.g., with H₂O or NH₄Cl) monitor->quench extract 7. Extract with Organic Solvent quench->extract purify 8. Dry, Concentrate, and Purify (e.g., Column Chromatography) extract->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Key Parameters for Optimization

For a new amine substrate, it is advisable to perform small-scale screening reactions to identify the optimal conditions. The following table outlines the key variables.

ParameterCommon Options & Considerations
Palladium Source Pd₂(dba)₃ (a Pd(0) source), Pd(OAc)₂ (a Pd(II) precursor that is reduced in situ).[9]
Ligand Monodentate: P(t-Bu)₃ (effective for many substrates at room temp).[10] Bidentate: BINAP, Xantphos, DPPF (often provide higher stability and efficiency).[5]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄. Strong, non-nucleophilic bases are required. Alkoxides are common, but carbonates can be used for base-sensitive substrates.[9]
Solvent Toluene, Dioxane, THF. Anhydrous, degassed solvents are essential.[4]
Temperature Room Temperature to 110 °C. Room temperature is often sufficient with highly active catalysts[10], but heating is typically required.
Stoichiometry Amine (1.1-1.5 eq.), Base (1.2-2.0 eq.), Pd Source (1-5 mol%), Ligand (1-2 eq. relative to Pd).

Detailed Experimental Protocols

The following protocols are representative starting points for different classes of amines.

Protocol 3.1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
  • Preparation: To an oven-dried reaction vial, add this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq., 2 mol%), Xantphos (0.04 eq., 4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Inerting: Seal the vial with a septum cap and cycle between vacuum and argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene (to achieve approx. 0.2 M concentration) followed by benzylamine (1.2 eq.) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 3.2: Reaction with a Secondary Amine (e.g., Morpholine)

The procedure is identical to Protocol 3.1, but these reactions can sometimes be slower.[10] Consider using a more active catalyst system if the reaction is sluggish.

  • Catalyst System Suggestion: Pd(OAc)₂ (0.02 eq.) with P(t-Bu)₃ (0.04 eq.).

  • Base: Potassium phosphate (K₃PO₄, 2.0 eq.) can be an effective alternative.

Protocol 3.3: Reaction with an Aniline (e.g., 4-Methoxyaniline)

The procedure is identical to Protocol 3.1. Anilines are generally excellent coupling partners in Buchwald-Hartwig aminations.

Protocol 3.4: Synthesis of the Primary Amine via an Ammonia Equivalent

Directly using ammonia gas can be challenging. A practical alternative is to use an ammonium salt, which generates ammonia in situ.[11][12]

  • Preparation: To an oven-dried pressure-rated tube, add this compound (1.0 eq.), ammonium sulfate ((NH₄)₂SO₄, 1.5 eq.), Pd[P(o-tol)₃]₂ (0.01 eq., 1 mol%), CyPF-tBu (Josiphos ligand, 0.01 eq., 1 mol%), and sodium tert-butoxide (4.5 eq.).[12]

  • Inerting & Reagent Addition: Seal the tube and purge with argon. Add degassed 1,4-dioxane (to 0.1 M).

  • Reaction: Heat the sealed tube to 100 °C and stir for 12 hours. The low concentration of ammonia generated helps minimize diarylation side products.[12][13]

  • Workup & Purification: Follow steps 6-8 from Protocol 3.1.

Summary of Representative Reaction Conditions

The following table provides examples of conditions adapted from literature precedents for similar aryl bromides. Yields are estimates and will vary based on the specific amine and optimization.

Amine PartnerPd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Est. YieldReference
n-ButylaminePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.4)Toluene10080-95%[5][14]
MorpholinePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-Bu (1.4)Toluene8075-90%[10]
AnilinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (2.0)Dioxane11085-98%[9]
(NH₄)₂SO₄Pd[P(o-tol)₃]₂ (1)CyPF-tBu (1)NaOt-Bu (4.5)Dioxane10070-85%[12]

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated. Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.

    • Ineffective Base: The base may not be strong enough or may have degraded. Use freshly opened or properly stored base.

  • Hydrodehalogenation Side Product:

    • This arises from a competing pathway where a C-H bond is formed instead of a C-N bond. Using bulky biarylphosphine ligands or bidentate ligands like Xantphos can often suppress this side reaction.[9]

  • Ester Hydrolysis:

    • While generally stable, the ethyl ester can undergo hydrolysis if excessive water is present, especially at high temperatures with strong bases. Using carbonate bases (Cs₂CO₃, K₂CO₃) instead of alkoxides can mitigate this if it becomes an issue.

  • Sterically Hindered Amines:

    • Very bulky amines may react slowly. Higher temperatures, longer reaction times, or more active catalyst systems (e.g., those based on sterically demanding biarylphosphine ligands) may be required.

References

  • Hartwig, J. F., Kawatsura, M., Hauck, S. I., Shaughnessy, K. H., & Alcazar-Roman, L. M. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry, 64(15), 5575–5580. [Link]
  • Vo, G. D., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4324–4327. [Link]
  • Chemistry LibreTexts. (2023).
  • Vo, G. D., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11475. [Link]
  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458. [Link]
  • Vo, G. D., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Angewandte Chemie. [Link]
  • Wikipedia. (n.d.).
  • Harrowven, H. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Shao, X., et al. (2022). Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion.
  • Chemistry Stack Exchange. (2019).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2022).
  • Baert, F., et al. (2011). Nucleophilic trifluoromethylation of aryl halides with methyl trifluoroacetate. Tetrahedron Letters, 52(34), 4449-4451. [Link]
  • Grushin, V. V. (2010). A Novel Catalytic Process for Trifluoromethylation of Bromoaromatic Compounds. ChemInform, 33(23). [Link]
  • Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270-3273. [Link]
  • Huang, W., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Angewandte Chemie International Edition, 57(21), 6294-6298. [Link]
  • ChemWhat. (n.d.). 2-AMINO-5-TRIFLUOROMETHYL-BENZOIC ACID. [Link]
  • Srivastav, V. K., et al. (2000). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Indian Journal of Pharmaceutical Sciences, 62(6), 455-459. [Link]
  • Sosnovskikh, V. Y., et al. (2010). Diels-Alder Reaction of Ethyl 3-Benzamido-2-oxo-6-(trifluoromethyl)
  • Yamuna, A. J., et al. (2014). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58. [Link]
  • Karunakar, P., et al. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221-o222. [Link]
  • AHH Chemical. (n.d.). Methyl 3-bromo-5-(trifluoromethoxy)

Sources

Application Notes and Protocols: Ethyl 5-bromo-2-(trifluoromethoxy)benzoate as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is a trifunctional aromatic building block of significant interest to the synthetic, medicinal, and materials science communities. Its utility is derived from a strategic arrangement of three key functional groups on a benzene core: a versatile bromine atom, a synthetically accessible ethyl ester, and the increasingly important trifluoromethoxy (-OCF₃) group.

The trifluoromethoxy group is a cornerstone of modern drug design.[1] It serves as a "super-halogen" or "pseudo-halogen," conferring a unique combination of properties to a parent molecule.[2] Its high electronegativity and significant lipophilicity (more so than a trifluoromethyl group) can dramatically improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] Strategic incorporation of the -OCF₃ group is a well-established method for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]

This guide provides an in-depth exploration of this compound's reactivity. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust protocols for its two primary modes of synthetic transformation: palladium-catalyzed cross-coupling at the C-Br bond and manipulation of the ethyl ester moiety.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is a premier handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and predictability. The electron-withdrawing nature of the ester and trifluoromethoxy groups can facilitate the initial oxidative addition step in the catalytic cycle.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures, a common motif in pharmaceuticals.

Protocol Causality: The choice of catalyst, ligand, base, and solvent is critical for success. A Pd(0) species is the active catalyst; using a precatalyst like Pd(PPh₃)₄ provides this directly, while Pd(II) sources like PdCl₂(dppf) are reduced in situ. For an electron-deficient aryl bromide such as this, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to facilitate the crucial transmetalation step without promoting unwanted side reactions.[5][6] A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.[7]

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 8-16 hours.

  • Monitoring and Work-up: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.[8][9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification A Combine Aryl Bromide, Boronic Acid, & Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Pd Catalyst & Degassed Solvent B->C D Heat Reaction (e.g., 90-100 °C) C->D E Monitor by TLC / LC-MS D->E F Cool & Dilute with Organic Solvent E->F G Aqueous Wash (Water, Brine) F->G H Dry, Concentrate & Purify G->H Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification A Combine Aryl Bromide, Pd Catalyst, & CuI B Inert Atmosphere A->B C Add Solvent, Alkyne, & Amine Base B->C D Stir at RT - 60 °C C->D E Monitor Reaction D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Column Chromatography G->H Buchwald_Workflow cluster_setup Reaction Setup (Inert) cluster_reaction Execution cluster_workup Work-up & Purification A Combine Pd Precatalyst, Ligand, & Base B Add Aryl Bromide & Amine A->B C Add Anhydrous Degassed Solvent B->C D Heat Reaction (e.g., 80-110 °C) C->D E Monitor Reaction D->E F Cool & Quench E->F G Extract & Wash F->G H Dry, Concentrate & Purify G->H Ester_to_Amide_Workflow Start Ethyl 5-bromo-2- (trifluoromethoxy)benzoate Step1 Step 1: Hydrolysis (LiOH, THF/H₂O) Start->Step1 Intermediate 5-bromo-2-(trifluoromethoxy) benzoic acid Step1->Intermediate Step2 Step 2: Amide Coupling (Amine, HATU, DIPEA) Intermediate->Step2 End Final Amide Product Step2->End

Sources

The Strategic Utility of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both structural novelty and synthetic versatility is paramount. Ethyl 5-bromo-2-(trifluoromethoxy)benzoate has emerged as a building block of significant interest, strategically functionalized to grant medicinal chemists access to a diverse chemical space. This technical note delineates the intrinsic value of this reagent, rooted in the synergistic interplay of its three key functionalities: an aryl bromide, a trifluoromethoxy group, and an ethyl ester. We provide a comprehensive overview of its applications, detailed experimental protocols for cornerstone palladium-catalyzed cross-coupling reactions, and a case study illustrating its role in the synthesis of potent kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their research endeavors.

Introduction: A Trifecta of Functionality

The molecular architecture of this compound is a testament to rational design in synthetic chemistry. Each functional group is deliberately placed to impart specific, advantageous properties to the molecule and its downstream derivatives.

  • The Aryl Bromide: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, respectively, enabling the facile assembly of complex molecular frameworks.[1][2]

  • The Trifluoromethoxy (-OCF₃) Group: This moiety is highly sought after in drug design for its profound impact on a molecule's physicochemical and pharmacokinetic properties.[3][4] The -OCF₃ group is one of the most lipophilic substituents, a property that can enhance membrane permeability and, consequently, oral bioavailability.[3][4] Furthermore, it is a strong electron-withdrawing group and is metabolically stable, often used to block sites of oxidative metabolism, thereby increasing a drug's half-life.[5][6][7]

  • The Ethyl Ester: This group serves as a masked carboxylic acid, providing a latent site for further chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, or the ester itself can be reduced to a primary alcohol. This functionality adds another layer of synthetic flexibility to the scaffold.

The strategic combination of these three groups makes this compound a privileged starting material for the synthesis of novel therapeutics.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic building block is crucial for its effective implementation in a research setting.

PropertyValue
CAS Number 773135-66-3
Molecular Formula C₁₀H₈BrF₃O₃
Molecular Weight 328.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in medicinal chemistry lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Below are detailed, field-proven protocols for two of the most common and impactful transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, which are prevalent in many classes of pharmaceuticals.

Objective: To couple this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Reaction Vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base B Establish Inert Atmosphere (Evacuate/Backfill N₂/Ar) A->B C Add Degassed Solvent B->C D Heat to 80-100 °C C->D E Monitor by TLC/LC-MS D->E F Cool & Quench E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Biaryl Product I->J Isolated Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, a common structural motif in kinase inhibitors and other classes of drugs.

Objective: To couple this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP, XPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Reaction Vessel (e.g., Schlenk tube or sealed vial)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Catalyst Pre-formation (if not using a pre-catalyst): In a dry Schlenk tube, combine the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., Xantphos, 3 mol%). Evacuate and backfill with inert gas three times. Add a portion of the anhydrous solvent and stir at room temperature for 10-15 minutes.

  • Reactant Addition: To the activated catalyst mixture, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv) under a positive flow of inert gas.

  • Solvent Addition: Add the remaining anhydrous, degassed solvent via syringe to achieve the desired concentration.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.

Case Study: Synthesis of a Precursor to the EGFR Modulator Osimertinib (AZD9291)

A compelling demonstration of the utility of the 5-bromo-2-(trifluoromethoxy)benzoyl scaffold is found in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) modulators. The patent WO2013014448A1 describes the synthesis of a class of 2-(2,4,5-substituted-anilino)pyrimidine derivatives, including the blockbuster drug Osimertinib (AZD9291), which is used to treat non-small cell lung cancer.[4][5] While the patent details the use of the corresponding benzamide, the synthesis of this key intermediate originates from the parent benzoic acid or its ester, this compound.

The overall synthetic strategy involves an initial amidation of the benzoic acid core, followed by a crucial Buchwald-Hartwig amination to install the key pyrimidine moiety.

Synthetic Scheme:

Osi_Precursor_Synth cluster_legend Synthetic Pathway A Ethyl 5-bromo-2- (trifluoromethoxy)benzoate B 5-Bromo-2- (trifluoromethoxy)benzoic acid A->B 1. Hydrolysis (LiOH) C 5-Bromo-N-(2-(diethylamino)ethyl)- 2-(trifluoromethoxy)benzamide (Key Intermediate) B->C 2. Amidation (EDC, HOBt, N,N-Diethylethylenediamine) E Final EGFR Modulator (Osimertinib Analogue) C->E 3. Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) D 2-Amino-4-(1-methyl-1H-indol-3-yl)pyrimidine D->E key Key Steps: 1. Ester Hydrolysis 2. Amide Coupling 3. C-N Cross-Coupling

Caption: Synthetic pathway to an Osimertinib analogue.

This case study highlights how this compound serves as a foundational building block for the construction of a complex, biologically active molecule. The bromine atom is strategically retained until the final key bond-forming step, demonstrating the robustness and orthogonality of this functional group in a multi-step synthesis.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry research. Its unique combination of a reactive aryl bromide handle, a beneficial trifluoromethoxy group for modulating drug-like properties, and a flexible ethyl ester functionality provides a powerful platform for the synthesis of novel and complex molecular architectures. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a robust starting point for researchers, and the case study in the synthesis of an EGFR modulator precursor underscores the real-world applicability and strategic importance of this compound in the development of modern therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
  • Finlay, M. R. V., Anderton, M., Ashton, S., et al. (2013). 2-(2,4,5-substituted-anilino)pyrimidine derivatives as EGFR modulators useful for treating cancer. World Intellectual Property Organization, Patent WO2013014448A1.
  • Cross, D. A. E., Ashton, S. E., Ghiorghiu, S., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer discovery, 4(9), 1046-1061.
  • Planchard, D., & Ciardiello, F. (2015). The story of osimertinib: from a promising preclinical molecule to a successful breakthrough therapy. Cancer discovery, 5(10), 1016-1019.

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for the chemical derivatization of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate, a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom, an electron-withdrawing trifluoromethoxy group, and an ethyl ester provides three distinct points for molecular modification. This document outlines detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and classical Ullmann condensation. Each section delves into the mechanistic rationale behind the choice of reagents and conditions, offering researchers the foundational knowledge required for reaction optimization and troubleshooting.

Introduction: The Strategic Value of this compound

This compound is a trifunctional synthetic intermediate of significant interest to drug development professionals.[1] Its utility stems from the orthogonal reactivity of its functional groups:

  • Aryl Bromide: The C-Br bond is a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional predictability and scope.[1]

  • Trifluoromethoxy (-OCF₃) Group: This moiety is a highly sought-after bioisostere for groups like methoxy or isopropyl. Its strong electron-withdrawing nature and high lipophilicity can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[2]

  • Ethyl Ester: A stable protecting group for the carboxylic acid, it can be readily hydrolyzed under basic or acidic conditions, or converted into amides, offering a late-stage diversification point.

This guide provides validated starting points for the derivatization of this versatile scaffold, focusing on robust and widely applicable synthetic methodologies.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile method for forming aryl-aryl or aryl-vinyl bonds due to the mild reaction conditions, commercial availability of a vast library of boronic acids and esters, and the generally non-toxic nature of the boron-containing byproducts.[3]

Causality Behind Experimental Choices

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • Catalyst System (Precatalyst & Ligand): The choice of ligand is critical. For an electron-deficient aryl bromide like our substrate (due to the -OCF₃ and ester groups), the oxidative addition step is generally facile. The challenge often lies in promoting the transmetalation and reductive elimination steps. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos) or cataCXium® A, are often employed. They stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step. A common precatalyst is Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand.[4]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are most common. The choice of base can significantly impact yield, with stronger bases sometimes being necessary for less reactive boronic acids.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typically used. Water is essential for dissolving the inorganic base and assisting in the formation of the active boronate species.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide).

  • Seal the vessel and place it in a preheated oil bath or heating block at 80-100 °C.

  • Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.[5][6]

Data Summary: Suzuki-Miyaura Coupling
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10090-98
3-Pyridylboronic acidPdCl₂(dppf)K₂CO₃DME/H₂O8575-85
Vinylboronic acid pinacol esterPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O8070-80
Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Combine Solids: - Aryl Bromide - Boronic Acid - Pd Catalyst & Ligand - Base purge 2. Evacuate & Backfill with Argon (3x) reagents->purge solvents 3. Add Degassed Solvents (Dioxane/H₂O) purge->solvents heat 4. Heat with Stirring (80-100 °C, 4-16h) solvents->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor quench 6. Cool & Dilute (EtOAc, Water) extract 7. Extract, Wash, Dry & Concentrate quench->extract purify 8. Column Chromatography extract->purify product Purified Product purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[7][8] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and N-heterocycles.[9]

Causality Behind Experimental Choices
  • Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are paramount. Ligands like Josiphos, XPhos, or RuPhos are highly effective. The choice of ligand can influence the scope of the amine coupling partner. For instance, some ligands are better suited for coupling primary amines, while others excel with secondary amines or heterocycles.[10] G3 or G4 Buchwald precatalysts are often used as they are air-stable and highly active.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common. The base serves to deprotonate the amine, forming the active amide nucleophile in the catalytic cycle. The choice is critical, as weaker bases are often ineffective.

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and the active organometallic intermediates.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the coupling of this compound with a generic secondary amine.

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • XPhos Pd G3 (a precatalyst, 1-2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add NaOt-Bu (1.4 eq) to an oven-dried reaction vessel.

  • Outside the glovebox, add this compound (1.0 eq) and the XPhos Pd G3 precatalyst (0.01-0.02 eq).

  • Seal the vessel with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

  • Place the vessel in a preheated oil bath or heating block at 90-110 °C.

  • Stir the reaction for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, then proceed with an aqueous workup as described in Protocol 1.

  • Purify the crude material by column chromatography.[10]

Data Summary: Buchwald-Hartwig Amination
Amine PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
MorpholineXPhos Pd G3NaOt-BuToluene10090-97
PiperidineRuPhos Pd G3LHMDSDioxane10088-95
AnilineBrettPhos Pd G3K₃PO₄t-BuOH11075-85
CarbazoleJosiphos/Pd₂(dba)₃K₂CO₃Toluene11080-90

Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating conjugated enyne systems that are valuable in materials science and as synthetic intermediates.[11][12] The reaction is typically co-catalyzed by palladium and a copper(I) salt.

Causality Behind Experimental Choices
  • Catalyst System: A Pd(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is the primary catalyst. Copper(I) iodide (CuI) is used as a co-catalyst. The proposed mechanism involves the standard Pd cycle, but the copper is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Solvent: The reaction can be run neat in the amine base or with a co-solvent like THF or DMF.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous THF and TEA (3.0 eq) via syringe.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or heat gently (40-60 °C) for 2-12 hours. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.[13]

Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Combine Solids: - Aryl Bromide - PdCl₂(PPh₃)₂ - CuI purge 2. Evacuate & Backfill with Argon (3x) reagents->purge solvents 3. Add Solvents & Reagents: - THF & TEA - Terminal Alkyne purge->solvents heat 4. Stir at RT to 60 °C (2-12h) solvents->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor filter 6. Filter through Celite® concentrate 7. Concentrate Filtrate filter->concentrate purify 8. Column Chromatography concentrate->purify product Purified Product purify->product

Caption: Sonogashira Coupling Workflow.

Copper-Catalyzed Derivatization: The Ullmann Condensation

While often supplanted by palladium-catalyzed methods, the Ullmann reaction remains a valuable tool, particularly for forming aryl-ether (C-O) and aryl-thioether (C-S) bonds.[14] It typically requires higher temperatures than Pd-catalyzed reactions but can be advantageous for specific substrates where palladium catalysis is problematic.[15]

Causality Behind Experimental Choices
  • Catalyst: The reaction uses stoichiometric or catalytic amounts of copper, often in the form of copper(I) salts like CuI. The use of ligands such as 1,10-phenanthroline or various diamines can accelerate the reaction and allow for lower catalyst loadings and temperatures.[14]

  • Base: A strong base like K₂CO₃, Cs₂CO₃, or even KOH is needed to deprotonate the alcohol or thiol nucleophile.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditionally required to reach the necessary reaction temperatures (often >150 °C).

Protocol 4: General Procedure for Ullmann Ether Synthesis

Materials:

  • This compound

  • Phenol or Alcohol (1.5 equivalents)

  • Copper(I) iodide (CuI, 10-20 mol%)

  • 1,10-Phenanthroline (20-40 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the phenol/alcohol (1.5 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add the anhydrous solvent (DMF or NMP).

  • Seal the vessel and heat to 120-160 °C for 12-36 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature. Dilute with a large volume of water to precipitate the product or dilute with ethyl acetate for extraction.

  • If a precipitate forms, filter, wash with water, and dry. If extracting, perform a standard aqueous workup.

  • Purify the crude material by column chromatography.

Conclusion

This compound is a highly adaptable building block for modern organic synthesis. The protocols and principles outlined in this guide provide a robust framework for its derivatization via Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann couplings. By understanding the mechanistic basis for the selection of catalysts, ligands, bases, and solvents, researchers can effectively troubleshoot and optimize these transformations to access a diverse array of novel molecules for applications in pharmaceutical and materials science discovery.

References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Reich, M. D., & Martin, R. T. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. National Institutes of Health.
  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
  • Gevorgyan, V., & Tsubogo, T. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications.
  • Hartwig, J. F., & Chen, C. Y. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. National Institutes of Health.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
  • Singh, R. P., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. National Institutes of Health.
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. ACS Publications.
  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal.
  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5- Exo- dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. PubMed.
  • Royal Society of Chemistry. (2017). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.
  • El-Shishtawy, R. M., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. SciELO Brasil.
  • Molander, G. A., & Jean-Gérard, L. (2007). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. National Institutes of Health.

Sources

Application Notes and Protocols: Conditions for the Ester Hydrolysis of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the base-catalyzed hydrolysis (saponification) of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate to its corresponding carboxylic acid, 5-bromo-2-(trifluoromethoxy)benzoic acid. This transformation is a critical step in the synthesis of advanced pharmaceutical and agrochemical intermediates. We delve into the mechanistic principles governing the reaction, explore the influence of substituents, and present detailed, validated protocols using various common bases. This guide is intended for researchers, chemists, and process development professionals seeking robust and reproducible methods for this specific hydrolysis.

Introduction and Scientific Context

5-Bromo-2-(trifluoromethoxy)benzoic acid is a highly valuable building block in modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring a bromine atom suitable for cross-coupling reactions and an electron-withdrawing trifluoromethoxy group, allows for the construction of complex molecules with enhanced metabolic stability and binding affinity.[1][2] The presence of the trifluoromethoxy (-OCF3) group, in particular, is a sought-after feature in drug design, as it can significantly improve a molecule's lipophilicity, membrane permeability, and overall pharmacokinetic profile.[3]

The most common route to this key acid intermediate is through the hydrolysis of its corresponding ethyl ester, this compound. While ester hydrolysis is a fundamental organic transformation, the specific electronic and steric properties of this substrate necessitate a careful selection of reaction conditions to ensure high yield and purity. This guide provides a detailed examination of these conditions.

Mechanistic Considerations: The "Why" Behind the Reaction

The hydrolysis of an ester in the presence of a base is known as saponification.[4][5] The reaction is effectively irreversible and proceeds through a nucleophilic acyl substitution mechanism.[4][6]

Core Mechanism:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[5][6]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (EtO⁻) as the leaving group.

  • Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall reaction to completion, forming a stable carboxylate salt.[4][7]

  • Protonation (Workup): An acidic workup is required in a separate step to protonate the carboxylate salt and isolate the desired neutral carboxylic acid.[4][8]

Influence of Ring Substituents

The reactivity of this compound is significantly influenced by its substituents:

  • Trifluoromethoxy Group (-OCF3): Located at the ortho position, this group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[3] This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This increased electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack by the hydroxide ion, thereby accelerating the rate of hydrolysis.[9]

  • Bromo Group (-Br): The bromine atom at the meta position (relative to the -OCF3 group) also acts as an electron-withdrawing group through induction. This further enhances the ester's reactivity towards hydrolysis.[10]

Rationale for Base Selection

While several bases can effect saponification, the choice of cation (Li⁺, Na⁺, K⁺) can be critical, especially for challenging substrates.

  • Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are the most common and cost-effective bases for saponification.[8][11] They are highly effective for a wide range of esters. Potassium salts often offer greater solubility in organic solvents compared to their sodium counterparts.[11]

  • Lithium Hydroxide (LiOH): LiOH is often the reagent of choice for esters that are sterically hindered or less reactive.[12][13] The small, "hard" lithium cation (Li⁺) can coordinate to the carbonyl oxygen. This coordination increases the polarization of the C=O bond, making the carbonyl carbon even more electrophilic and activating it for nucleophilic attack.[14] This Lewis acidic assistance can lead to faster reaction rates and higher yields, making it particularly suitable for the hydrolysis of this ortho-substituted benzoate.[15]

Visualization of the Hydrolysis Mechanism

Saponification Mechanism cluster_reactants Step 1: Nucleophilic Attack cluster_intermediate Step 2: Tetrahedral Intermediate cluster_products1 Step 3: Elimination cluster_products2 Step 4: Deprotonation Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ OH OH⁻ CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid - EtO⁻ Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate + EtO⁻ Alkoxide EtO⁻ Ethanol Ethanol Alkoxide->Ethanol + H⁺ (from acid)

Caption: General mechanism of base-catalyzed ester hydrolysis.

Comparative Experimental Protocols

Three robust protocols are presented below, utilizing different common hydroxide bases. The choice of protocol may depend on factors such as reagent availability, cost, and desired reaction time.

Protocol A: High-Efficiency Hydrolysis with Lithium Hydroxide

This method is often preferred for achieving high yields and clean conversions, particularly on a laboratory scale, due to the activating effect of the lithium cation.[13]

Materials and Reagents:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2 M

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 to 4:1 v/v ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (2.0 - 4.0 equiv).

  • Heating: Heat the reaction mixture to a gentle reflux (typically 60-70 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is fully consumed.

  • Cooling & Solvent Removal: Cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with water. Place the flask in an ice bath and slowly acidify the mixture to pH ~2 by adding 2 M HCl. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the product into ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography.

Behind the Experiment:

  • THF/Water Solvent: THF is used to solubilize the organic ester, while water is needed to dissolve the LiOH, creating a homogeneous reaction mixture.[8]

  • Excess Base: An excess of LiOH is used to ensure the reaction goes to completion and to account for any potential side reactions.

  • Acidic Workup: The final product, a carboxylate salt, is water-soluble. Acidification is crucial to protonate it, forming the neutral carboxylic acid which is less soluble in water and can be extracted into an organic solvent.[4][8]

Protocol B: Standard Hydrolysis with Sodium Hydroxide

This is a classic and cost-effective method suitable for many applications.

Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2 M

  • Ethyl Acetate (EtOAc) or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in methanol or ethanol in a round-bottom flask.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0 - 5.0 equiv, e.g., 2 M solution).

  • Heating: Heat the mixture to reflux (typically 65-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction for the disappearance of the oily ester layer and confirm completion by TLC or LC-MS.

  • Cooling & Solvent Removal: Cool the mixture to room temperature and remove the bulk of the alcohol solvent via rotary evaporation.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with 2 M HCl to pH ~2, precipitating the product.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

  • Drying: Dry the purified product under vacuum or in a drying oven at a moderate temperature (e.g., 50 °C).

Behind the Experiment:

  • Alcoholic Solvent: Methanol or ethanol helps to co-solubilize the ester and the aqueous base, facilitating the reaction.[8]

  • Reflux: Heating is employed to increase the reaction rate and ensure complete hydrolysis.[16]

Protocol C: Alternative Hydrolysis with Potassium Hydroxide

This protocol is very similar to the NaOH method but can be advantageous if the potassium carboxylate salt intermediate shows better solubility properties in the reaction medium.

Materials and Reagents:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2 M

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (3.0 - 5.0 equiv) in a 9:1 mixture of ethanol and water.

  • Reagent Addition: Add the this compound (1.0 equiv) to the basic solution.

  • Heating: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Cooling & Workup: Cool the mixture to room temperature and pour it into a beaker containing 2 M HCl (ensure the final solution is acidic).

  • Extraction: Extract the product with diethyl ether (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Behind the Experiment:

  • KOH Solubility: KOH often has higher solubility in alcoholic solvents than NaOH, which can sometimes lead to more efficient reactions.[11]

  • High Temperature: Using a slightly higher temperature can shorten the reaction time.[17]

Summary of Conditions and Data Presentation

The following table summarizes the typical conditions for the hydrolysis of this compound. Note that reaction times and yields are approximate and should be optimized for the specific scale and equipment used.

ParameterProtocol A (LiOH)Protocol B (NaOH)Protocol C (KOH)
Base (Equivalents) LiOH·H₂O (2-4 eq.)NaOH (2-5 eq.)KOH (3-5 eq.)
Solvent System THF / WaterMethanol / WaterEthanol / Water
Temperature 60 - 70 °C (Reflux)65 - 80 °C (Reflux)~ 80 °C
Typical Reaction Time 2 - 6 hours4 - 12 hours4 - 10 hours
Expected Yield > 90%85 - 95%85 - 95%
Key Advantage High efficiency, good for hindered estersCost-effective, standard procedureGood solubility of base
Visualization of the Experimental Workflow

Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Ester in Solvent B 2. Add Base (LiOH, NaOH, or KOH) A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC / LC-MS C->D E 5. Cool & Remove Organic Solvent D->E F 6. Acidify with HCl to pH ~2 E->F G 7. Extract with Organic Solvent F->G H 8. Wash with Water & Brine G->H I 9. Dry & Concentrate H->I J 10. Recrystallize or Column Chromatography I->J K Final Product: 5-bromo-2-(trifluoromethoxy)benzoic acid J->K

Caption: Generalized workflow for the hydrolysis reaction.

Conclusion

The saponification of this compound is a robust and high-yielding reaction critical for the synthesis of a key pharmaceutical and agrochemical intermediate. The strong electron-withdrawing nature of the trifluoromethoxy and bromo substituents activates the ester for hydrolysis. While standard conditions using sodium or potassium hydroxide are effective, the use of lithium hydroxide in a THF/water solvent system is often superior, providing faster reaction times and excellent yields due to the activating effect of the lithium cation. The protocols and mechanistic insights provided herein offer a comprehensive guide for scientists to successfully perform this important transformation.

References

  • MySkinRecipes. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery.
  • ResearchGate.
  • MDPI.
  • Chemical & Pharmaceutical Bulletin. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran".
  • OperaChem.
  • ResearchGate.
  • Reddit. Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. (2014-03-11).
  • ACS GCI Pharmaceutical Roundtable. Bases Reagent Guide.
  • Royal Society of Chemistry.
  • Reddit. Why are my ester hydrolysis not working.
  • Taylor & Francis Online. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13).
  • YouTube.
  • Master Organic Chemistry.
  • Chemistry LibreTexts.
  • YouTube. Hydrolysis of esters mechanism. (2023-09-14).
  • SSERC.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate in Modern Synthesis

This compound is a key building block for researchers in medicinal chemistry and materials science. Its trifluoromethoxy (-OCF3) group offers a unique combination of properties that are highly desirable in the design of novel molecules. The -OCF3 group is one of the most lipophilic substituents, a property that can enhance the ability of a drug candidate to cross cell membranes and improve its oral bioavailability.[1] Furthermore, the remarkable strength of the C-F bonds imparts significant metabolic stability, protecting the molecule from degradation by enzymes in the body and potentially extending its therapeutic effect.[1][2]

The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide array of molecular fragments. This capability, combined with the influential electronic properties of the trifluoromethoxy and ethyl ester groups, makes this substrate a powerful tool for constructing complex molecular architectures. This guide provides detailed protocols and expert insights for employing this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is outlined below. The key to success lies in maintaining an inert atmosphere to prevent the degradation of the catalyst and phosphine ligands.

G setup Reaction Setup degas Degassing setup->degas Inert atmosphere reagents Reagent Addition degas->reagents Anhydrous solvents reaction Reaction reagents->reaction Heating & Stirring workup Aqueous Workup reaction->workup Quenching purify Purification workup->purify Extraction analyze Analysis purify->analyze NMR, MS, etc.

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, enabling the creation of biaryl structures prevalent in many pharmaceuticals. The reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The electron-withdrawing nature of the trifluoromethoxy and ester groups facilitates this step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process activated by the base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_biaryl Ar-Pd(II)L₂-R pd2_aryl->pd2_biaryl Transmetalation (R-B(OH)₂ + Base) pd2_biaryl->pd0 Reductive Elimination (Ar-R) G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_alkene Alkene-Pd(II) Complex pd2_aryl->pd2_alkene Alkene Coordination & Insertion pd_hydride H-Pd(II)L₂-Br pd2_alkene->pd_hydride β-Hydride Elimination (Product) pd_hydride->pd0 Reductive Elimination (+ Base) G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)L₂-NR₂ pd2_aryl->pd2_amido Amine Coordination & Deprotonation (R₂NH + Base) pd2_amido->pd0 Reductive Elimination (Ar-NR₂) G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition pd2_alkynyl Ar-Pd(II)L₂-C≡CR pd2_aryl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu(I)-C≡CR alkyne H-C≡CR alkyne->cu_acetylide + CuI, Base

Sources

Troubleshooting & Optimization

Strategies for improving the yield in the synthesis of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. The presence of both a bromo and a trifluoromethoxy group makes this compound a valuable building block in the creation of complex molecules for pharmaceuticals and agrochemicals.[1] The trifluoromethoxy (-OCF3) group, in particular, is known to enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.[2][3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis.

Troubleshooting Guide: Navigating Synthesis Challenges

The synthesis of this compound is typically a two-step process: the bromination of 2-(trifluoromethoxy)benzoic acid followed by the esterification of the resulting 5-bromo-2-(trifluoromethoxy)benzoic acid. This guide will address potential issues in both stages of the synthesis.

Question 1: I'm experiencing a low yield during the bromination of 2-(trifluoromethoxy)benzoic acid. What are the likely causes and how can I optimize the reaction?

Answer:

A low yield in the bromination step is a common hurdle. The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to electrophilic substitution.[5] Here are the key factors to consider for optimization:

  • Choice of Brominating Agent: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often a more effective and easier-to-handle reagent for brominating deactivated rings.[6][7] NBS provides a low, steady concentration of bromine, which can help to minimize side reactions.[6]

  • Reaction Conditions: For deactivated aromatic compounds, conducting the bromination with NBS in a strong acid, such as concentrated sulfuric acid (H₂SO₄), can significantly improve the reaction rate and yield.[8][9][10] The strong acid protonates the NBS, increasing its electrophilicity.

  • Temperature and Reaction Time: These parameters are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation or the formation of unwanted byproducts. It is recommended to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Optimized Bromination Protocol:

  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve 2-(trifluoromethoxy)benzoic acid in concentrated sulfuric acid at 0°C.

  • Slowly add N-Bromosuccinimide (NBS) in portions, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-2-(trifluoromethoxy)benzoic acid.

Parameter Recommendation Rationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled release of bromine, suitable for deactivated rings.[6][7]
Solvent/Catalyst Concentrated H₂SO₄Activates the brominating agent for reaction with the deactivated ring.[8][9]
Temperature 0°C to Room TemperatureControls the reaction rate and minimizes potential side reactions.
Monitoring TLC or HPLCEnsures the reaction goes to completion without unnecessary heating.
Question 2: My final product, this compound, is impure after esterification. How can I minimize byproduct formation?

Answer:

The esterification of 5-bromo-2-(trifluoromethoxy)benzoic acid is most commonly achieved through a Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of an acid catalyst.[11][12][13] Impurities can arise from incomplete reaction or side reactions.

  • Driving the Equilibrium: Fischer esterification is a reversible reaction.[11][13] To drive the reaction towards the product, it is crucial to either use a large excess of the alcohol (ethanol in this case, which can also serve as the solvent) or to remove the water that is formed during the reaction.[13] This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Choice of Catalyst: Concentrated sulfuric acid is a common and effective catalyst.[11][12] However, for sensitive substrates, other catalysts like p-toluenesulfonic acid can be used.[12]

  • Purification: After the reaction, a thorough work-up is necessary to remove the excess alcohol, acid catalyst, and any unreacted carboxylic acid. Washing the organic extract with a sodium bicarbonate solution will neutralize the acid catalyst and remove the unreacted carboxylic acid.[14] The crude product can then be purified by column chromatography on silica gel or by distillation.

High-Purity Esterification Protocol:

  • Suspend 5-bromo-2-(trifluoromethoxy)benzoic acid in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction's progress by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Question 3: How stable is the trifluoromethoxy group during this synthesis?

Answer:

The trifluoromethoxy (-OCF3) group is generally considered to be very stable due to the high strength of the carbon-fluorine bonds.[2] It is significantly more stable than a methoxy group and is resistant to cleavage by many reagents.[2] However, under very harsh conditions, such as with strong nucleophiles at high temperatures, degradation could potentially occur, although this is unlikely under the standard conditions for bromination and Fischer esterification. The primary concern is more likely to be the reactivity of the other functional groups on the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for this synthesis?

A1: The most direct route starts with 2-(trifluoromethoxy)benzoic acid, which is commercially available.

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be employed.

Q3: What are the expected spectral characteristics of this compound?

A3: While specific shifts can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and aromatic protons.

  • ¹³C NMR: Resonances for the ester carbonyl, the aromatic carbons, and the ethyl group carbons. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet for the -OCF₃ group.

  • Mass Spectrometry: The molecular ion peak and a characteristic isotopic pattern for the presence of one bromine atom.

Q4: Are there alternative synthetic routes?

A4: While the described two-step synthesis is the most common, other methods could be envisioned, such as the synthesis of the ethyl 2-(trifluoromethoxy)benzoate first, followed by bromination. However, this may lead to a different regioselectivity of the bromination.

Visualizing the Process

To aid in troubleshooting and understanding the reaction pathway, the following diagrams are provided.

Troubleshooting Low Bromination Yield```dot

Sources

Validation & Comparative

A Comparative Guide for Synthetic Strategy: Ethyl 5-bromo-2-(trifluoromethoxy)benzoate vs. Ethyl 5-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the judicious selection of building blocks is paramount. Halogenated aromatic esters serve as versatile intermediates, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides an in-depth comparison of two such building blocks: Ethyl 5-bromo-2-(trifluoromethoxy)benzoate and Ethyl 5-bromo-2-fluorobenzoate .

While structurally similar, the nuanced yet significant differences between the ortho-trifluoromethoxy (-OCF₃) and ortho-fluoro (-F) substituents impart distinct electronic and steric characteristics. These differences can profoundly influence reaction kinetics, yields, and even mechanistic pathways in common synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of their respective physicochemical properties, a theoretical and practical comparison of their reactivity, and detailed experimental protocols to inform strategic synthetic planning.

Physicochemical and Spectroscopic Profile

A foundational understanding of the physical and spectroscopic properties of these reagents is essential for their effective use in the laboratory. The table below summarizes key parameters for both compounds.

PropertyThis compoundEthyl 5-bromo-2-fluorobenzoate
Molecular Formula C₁₀H₈BrF₃O₃C₉H₈BrFO₂
Molecular Weight 313.07 g/mol [1]247.06 g/mol
Appearance Not specified (typically a liquid or low-melting solid)Solid
Boiling Point Not readily availableNot readily available
Melting Point Not readily availableThe corresponding acid is 141-145 °C[2]
¹³C NMR (CDCl₃, Estimated) δ (ppm) ≈ 164 (C=O), 150 (C-OCF₃), 136 (C-H), 133 (C-H), 120 (q, ¹JCF ≈ 260 Hz, OCF₃), 118 (C-Br), 115 (C-CO₂Et), 114 (C-H), 62 (OCH₂), 14 (CH₃)δ (ppm) ≈ 163 (d, ⁴JCF ≈ 3 Hz, C=O), 160 (d, ¹JCF ≈ 255 Hz, C-F), 136 (d, ³JCF ≈ 9 Hz, C-H), 132 (d, ⁴JCF ≈ 3 Hz, C-H), 118 (d, ²JCF ≈ 24 Hz, C-CO₂Et), 117 (C-Br), 115 (d, ²JCF ≈ 21 Hz, C-H), 62 (OCH₂), 14 (CH₃)
¹⁹F NMR (CDCl₃, Estimated) δ (ppm) ≈ -58 to -60δ (ppm) ≈ -110 to -120

Note: Experimentally determined values for some properties are not widely published and may vary. NMR estimations are based on data from analogous structures and established substituent effects.

Electronic and Steric Profile: The Decisive Difference

The choice between the -OCF₃ and -F substituents is not arbitrary; it is a strategic decision rooted in the distinct electronic and steric environments they create.

Electronic Effects

Both the fluoro and trifluoromethoxy groups are electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring and the C-Br bond. This effect can be quantified using Hammett constants (σ), which measure the electron-donating or -withdrawing ability of a substituent.

Substituentσ (meta)σ (para)Inductive EffectResonance Effect
-F +0.34+0.06Strong (-I)Weak (+R)
-OCF₃ +0.39+0.35Very Strong (-I)Very Weak (+R)

Data sourced from available chemical literature.

The -OCF₃ group is a significantly stronger electron-withdrawing group than -F, primarily due to the potent inductive effect of the three fluorine atoms. While the oxygen atom in -OCF₃ can theoretically participate in resonance donation of its lone pairs into the aromatic ring, this effect is severely diminished by the fluorine atoms. Consequently, the aromatic ring of the trifluoromethoxy-substituted compound is more electron-deficient than its fluoro-substituted counterpart. This has direct implications for reactions like Suzuki coupling, where the rate-determining step is often the oxidative addition of the palladium catalyst to the C-Br bond. A more electron-deficient aromatic ring generally accelerates this step.

Steric Hindrance

The steric bulk of the ortho substituent can play a crucial role in dictating the accessibility of the adjacent C-Br bond to the catalytic center. The trifluoromethoxy group is considerably larger than the fluorine atom. This increased steric hindrance around the reaction site in this compound can potentially slow down the rate of oxidative addition by impeding the approach of the bulky palladium catalyst.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of our two subject compounds in this reaction is a direct consequence of the interplay between their electronic and steric profiles.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

For aryl bromides, the oxidative addition is often the rate-limiting step. The reactivity order is generally I > Br > Cl. The electronic nature of the aromatic ring is a key factor; electron-withdrawing groups typically accelerate this step.

Predicted Performance
  • Ethyl 5-bromo-2-fluorobenzoate: The ortho-fluoro group provides a moderate electron-withdrawing effect, which should facilitate the oxidative addition step compared to an unsubstituted bromobenzene. Its small steric footprint presents minimal hindrance to the palladium catalyst. This combination of properties makes it a generally reliable and reactive substrate for Suzuki couplings.

  • This compound: The powerful electron-withdrawing nature of the -OCF₃ group is expected to significantly accelerate the oxidative addition of palladium to the C-Br bond. However, this electronic advantage may be counteracted by the substantial steric bulk of the -OCF₃ group, which could hinder the approach of the catalyst.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a general procedure that can be adapted for both substrates. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal results for a specific boronic acid partner.

Reaction: Coupling with Phenylboronic Acid

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide (1.0 eq), Phenylboronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq) catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) reagents->catalyst solvent Add Solvent (e.g., Toluene/EtOH/H₂O) catalyst->solvent degas Degas with N₂ or Ar for 15-20 min solvent->degas heat Heat to 80-100 °C (Monitor by TLC/LC-MS) degas->heat Reaction Time: 2-12 h cool Cool to RT heat->cool quench Quench with H₂O cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Figure 1: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Ethyl 5-bromo-2-substituted-benzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ethyl 5-bromo-2-substituted-benzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the solvent mixture (e.g., toluene:ethanol:water in a 4:1:1 ratio) via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Applications in Synthesis

Both building blocks are valuable precursors in medicinal chemistry and materials science.

  • Ethyl 5-bromo-2-fluorobenzoate and its corresponding acid are widely used in the synthesis of various therapeutic agents, including anti-inflammatory and anti-cancer compounds. Its predictable reactivity and favorable steric profile make it a reliable choice for constructing complex molecular scaffolds.

  • This compound is employed when the unique properties of the -OCF₃ group are desired in the final target molecule. The trifluoromethoxy group is known to enhance metabolic stability, increase lipophilicity, and modulate the pKa of adjacent functional groups, all of which are critical parameters in drug design.[3][4] The increased lipophilicity imparted by the -OCF₃ group can improve a drug candidate's ability to cross biological membranes.

decision_tree start Choosing a Building Block q1 Is high lipophilicity or metabolic stability a key requirement in the final product? start->q1 q2 Is the coupling partner sterically demanding? q1->q2 No choice_OCF3 Consider Ethyl 5-bromo-2- (trifluoromethoxy)benzoate. (Be prepared to optimize for steric hindrance) q1->choice_OCF3 Yes choice_F Ethyl 5-bromo-2-fluorobenzoate is the safer, more reliable choice. q2->choice_F Yes choice_F_preferred Ethyl 5-bromo-2-fluorobenzoate is likely to be more efficient and cost-effective. q2->choice_F_preferred No

Figure 2: Decision logic for selecting between the two reagents.

Conclusion

The selection between this compound and Ethyl 5-bromo-2-fluorobenzoate is a strategic decision that should be guided by the specific goals of the synthetic campaign.

  • Ethyl 5-bromo-2-fluorobenzoate represents a robust and versatile building block, offering a favorable combination of electronic activation and minimal steric hindrance. It is an excellent choice for a wide range of cross-coupling reactions where reliable and high-yielding transformations are desired.

  • This compound is a more specialized reagent. Its potent electron-withdrawing nature can be advantageous, but its steric bulk requires careful consideration in the design of catalytic systems. It should be the reagent of choice when the incorporation of the highly lipophilic and metabolically stable trifluoromethoxy group is a key design element of the final target molecule.

By understanding the fundamental differences in their electronic and steric profiles, chemists can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI.
  • The Importance of Trifluoromethoxy Group in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

Sources

High-performance liquid chromatography (HPLC) analysis for the purity of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Purity Analysis: High-Performance Liquid Chromatography for Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

In the landscape of pharmaceutical and agrochemical development, the chemical purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This compound, a key building block in the synthesis of complex active molecules, is no exception. Its purity profile directly influences reaction yields, impurity profiles of subsequent steps, and the final product's safety. This guide provides an in-depth, scientifically grounded protocol for the purity determination of this compound using High-Performance Liquid Chromatography (HPLC), contextualized with a comparison to viable alternative analytical techniques.

Part 1: The Gold Standard: Reversed-Phase HPLC for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution, sensitivity, and reproducibility make it the workhorse of quality control laboratories worldwide.[1][2] The method's success hinges on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

The Rationale Behind the Method: A Mechanistic Approach

Our objective is to develop a stability-indicating method capable of separating the main component from potential process-related impurities and degradants.[3] Given the structure of this compound—an aromatic ester with halogen and trifluoromethoxy substituents—it possesses moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the logical starting point. Its long alkyl chains provide a highly hydrophobic surface, promoting retention of the moderately nonpolar analyte and facilitating separation based on subtle differences in polarity among potential impurities.

  • Mobile Phase Composition: A gradient elution using acetonitrile and water is selected. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. A gradient, starting with a higher water concentration and increasing the acetonitrile percentage over time, ensures that both more polar impurities (eluting early) and more nonpolar impurities (eluting late) are resolved and eluted as sharp peaks. The addition of a small amount of acid, such as 0.1% formic acid, is often used to suppress the ionization of any acidic impurities (e.g., the corresponding carboxylic acid from hydrolysis), leading to better peak shape and reproducibility.

  • Detection: The benzene ring in the molecule is a strong chromophore. Based on the UV absorbance characteristics of substituted benzophenones and benzoates, a photodiode array (PDA) detector is optimal, allowing for monitoring across a range of wavelengths.[4] A primary wavelength of around 254 nm is typically effective for aromatic compounds, while the PDA allows for peak purity assessment and identification of co-eluting impurities.

Experimental Protocol: HPLC Purity of this compound

This protocol is designed to be a self-validating system, where system suitability checks are integral to ensuring trustworthy results.[5]

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (ACS grade)

    • This compound reference standard and sample lots.

2. Chromatographic Conditions:

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-22 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | PDA at 254 nm |

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the Standard Solution five times to establish system suitability (RSD of peak area <2.0%).

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by area percent, assuming all impurities have a similar response factor at 254 nm. For higher accuracy, relative response factors should be determined for known impurities.[3]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard (0.5 mg/mL) sys_suit System Suitability (5x Standard Inj.) prep_std->sys_suit prep_smp Prepare Sample (0.5 mg/mL) analysis Sample Injection (2x Sample Inj.) prep_smp->analysis prep_mp Prepare Mobile Phases A & B equilibrate System Equilibration prep_mp->equilibrate equilibrate->sys_suit sys_suit->analysis integrate Integrate Peaks analysis->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Determination.

Part 2: A Comparative Perspective: Alternative Analytical Methodologies

While HPLC is a robust primary method, a comprehensive understanding of a compound's purity profile often benefits from orthogonal techniques—methods that separate or detect based on different chemical principles. This approach is crucial for identifying co-eluting impurities and validating results.

Alternative 1: Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds.[6] Given that this compound is an ester, it is likely to have sufficient volatility for GC analysis.

  • Principle & Causality: In GC, separation occurs as the sample, vaporized in a heated inlet, is carried by an inert gas (mobile phase) through a capillary column containing the stationary phase. Separation is based on boiling point and interactions with the stationary phase. For this halogenated aromatic compound, a detector like an Electron Capture Detector (ECD), which is highly sensitive to electrophilic compounds (like halogens), or a Mass Spectrometer (MS) for definitive identification, would be highly effective.[6][7]

  • Strengths: GC can offer extremely high resolution, potentially separating closely related volatile isomers that might be challenging for HPLC. The use of an ECD can provide exceptional sensitivity for halogenated impurities.[6]

  • Limitations: The primary limitation is the requirement for thermal stability. Any non-volatile impurities (e.g., salts, starting materials, or the hydrolysis product) would not be detected. The high temperatures of the inlet could also potentially cause degradation of the analyte, complicating the purity assessment.

Alternative 2: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

For a fluorinated molecule, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool.[8][9] It offers both qualitative and quantitative information.

  • Principle & Causality: qNMR is a primary ratio method. It quantifies the amount of a substance by comparing the integral of a specific resonance from the analyte to the integral of a known resonance from a certified internal standard.[10] Because the ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, signals are often well-resolved with low background noise, making it ideal for analyzing organofluorine compounds.[11]

  • Strengths: ¹⁹F qNMR provides an absolute measure of purity without needing a reference standard of the analyte itself. It is non-destructive and can provide structural information on any fluorine-containing impurities. This technique is excellent for confirming the identity and purity of the main component and can often detect impurities missed by other methods.[9][11]

  • Limitations: The primary drawback of NMR is its relatively low sensitivity compared to chromatographic techniques. It is generally suitable for quantifying impurities present at levels above 0.1%. Furthermore, it will only detect fluorine-containing species, providing no information on impurities lacking a fluorine atom.

Performance Comparison at a Glance
FeatureHPLC-UV/PDAGas Chromatography (GC-FID/ECD/MS)¹⁹F Quantitative NMR (qNMR)
Principle Differential partitioning between liquid mobile and solid stationary phases.Differential partitioning between gas mobile and liquid/solid stationary phases.Nuclear spin resonance in a magnetic field.
Selectivity Based on polarity and hydrophobicity.Based on volatility, boiling point, and polarity.Based on the unique chemical environment of ¹⁹F nuclei.
Sensitivity High (ppm to ppb levels).Very high, especially with ECD for halogenated compounds (ppb to ppt levels).Moderate (typically >0.1% for impurities).
Quantitation External standard calibration or area percent. Requires reference standards.External/internal standard calibration.Primary ratio method using an internal standard. Does not require analyte standard.
Strengths Versatile, robust, high resolution for a wide range of polarities.[2]Excellent for volatile isomers and trace halogenated impurities.[6]Absolute quantification, structural information, specific for fluoro-compounds.[8][10]
Limitations Potential for co-elution. Requires pure reference standards.Analyte must be volatile and thermally stable.Lower sensitivity. Only detects fluorine-containing compounds.
Decision Framework for Analytical Method Selection

Method_Selection start Analytical Goal: Purity of Ethyl 5-bromo-2- (trifluoromethoxy)benzoate q1 Need for Routine QC & Broad Impurity Profile? start->q1 hplc Primary Method: Reversed-Phase HPLC q1->hplc Yes q2 Are volatile isomers or trace halogenated impurities a concern? hplc->q2 gc Orthogonal Method: Gas Chromatography (GC) q2->gc Yes q3 Need for absolute purity (primary standard) or structural confirmation? q2->q3 No gc->q3 end Comprehensive Purity Profile gc->end qnmr Complementary Method: ¹⁹F qNMR q3->qnmr Yes q3->end No qnmr->end

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the routine quality control and purity assessment of this compound, a well-validated reversed-phase HPLC method stands as the most reliable and versatile choice. It provides the necessary sensitivity and resolving power to detect and quantify a broad range of potential impurities, aligning with regulatory expectations for drug substance analysis.[2][5]

However, achieving a truly comprehensive understanding of a substance's purity profile requires a multi-faceted approach. Gas Chromatography serves as an excellent orthogonal method for investigating volatile impurities, while ¹⁹F qNMR offers an invaluable, absolute measure of the fluorine-containing components and provides definitive structural confirmation. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the highest quality of this critical intermediate, building a solid foundation for the development of safe and effective final products.

References

  • ACS Publications. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]
  • ACS Fall 2025. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society. [Link]
  • Pharmaguideline. (2024).
  • International Journal of Pharmaceutical Sciences Review and Research. (2025).
  • Environmental Protection Agency. (1999). Halogenated and Aromatic Volatile Organic Compounds (VOCs)
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • Agilent Technologies, Inc. (2011). Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. [Link]
  • Comprehensive Analytical Chemistry. (2010).
  • PubMed. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. [Link]
  • ResearchGate. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. [Link]
  • ACS Publications. (1966). Quantitative Determination of Hydrogen and Fluorine in Organic Compounds by Nuclear Magnetic Resonance Spectrometry. Analytical Chemistry. [Link]
  • Davidson Analytical Services. (n.d.).
  • ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]
  • Clentran. (n.d.). ethyl 5-bromo-2-(trifluoromethoxy)
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2014).

Sources

Alternative reagents and synthetic routes for Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

A Comparative Guide to the Synthesis of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in medicinal chemistry and agrochemical research. The presence of both a bromine atom and a trifluoromethoxy group on the aromatic ring provides a versatile scaffold for the synthesis of complex molecules with enhanced biological activity.[1] The trifluoromethoxy group, in particular, is of growing interest due to its ability to improve metabolic stability, lipophilicity, and bioavailability of drug candidates.[2] This guide provides an in-depth comparison of alternative reagents and synthetic routes for the preparation of this important intermediate, focusing on efficiency, safety, and cost-effectiveness.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several possible synthetic disconnections. The ester can be formed from the corresponding carboxylic acid, and the bromo and trifluoromethoxy substituents can be introduced in different orders. This leads to two primary synthetic strategies:

  • Route A: Late-stage bromination of a pre-formed trifluoromethoxy-substituted aromatic ring.

  • Route B: Introduction of the trifluoromethoxy group onto a pre-existing bromo-substituted aromatic ring.

Each of these strategies has its own set of advantages and challenges, which will be explored in detail below.

G cluster_A Route A cluster_B Route B target This compound routeA_ester Ethyl 2-(trifluoromethoxy)benzoate target->routeA_ester Bromination routeB_acid 5-Bromo-2-(trifluoromethoxy)benzoic acid target->routeB_acid Esterification routeA_acid 2-(Trifluoromethoxy)benzoic acid routeA_ester->routeA_acid Esterification routeA_start 2-Hydroxybenzoic acid routeA_acid->routeA_start Trifluoromethoxylation routeB_start 5-Bromo-2-hydroxybenzoic acid routeB_acid->routeB_start Trifluoromethoxylation G cluster_1 Step 1: Trifluoromethoxylation cluster_2 Step 2: Esterification cluster_3 Step 3: Bromination start 2-Hydroxybenzoic acid intermediate1 2-(Trifluoromethoxy)benzoic acid start->intermediate1 [CF3O] source intermediate2 Ethyl 2-(trifluoromethoxy)benzoate intermediate1->intermediate2 Ethanol, H+ product This compound intermediate2->product Brominating Agent (e.g., NBS)

Caption: Workflow for Synthetic Route A.

Route B: Early-Stage Bromination

This strategy involves brominating the starting material, followed by the introduction of the trifluoromethoxy group and subsequent esterification.

Step 1: Synthesis of 5-Bromo-2-hydroxybenzoic acid

This can be achieved through the direct bromination of 2-hydroxybenzoic acid. The hydroxyl group is a strong activating and ortho, para-directing group, leading to a mixture of products. Careful control of reaction conditions is necessary to favor the desired 5-bromo isomer.

Step 2: Introduction of the Trifluoromethoxy Group

This step mirrors the trifluoromethoxylation methods described in Route A, but is performed on the brominated substrate. The presence of the electron-withdrawing bromine atom can influence the reactivity of the phenol towards trifluoromethoxylation reagents.

Step 3: Esterification

The final step is the esterification of 5-bromo-2-(trifluoromethoxy)benzoic acid with ethanol, similar to the procedure in Route A.

G cluster_1 Step 1: Bromination cluster_2 Step 2: Trifluoromethoxylation cluster_3 Step 3: Esterification start 2-Hydroxybenzoic acid intermediate1 5-Bromo-2-hydroxybenzoic acid start->intermediate1 Br2 or NBS intermediate2 5-Bromo-2-(trifluoromethoxy)benzoic acid intermediate1->intermediate2 [CF3O] source product This compound intermediate2->product Ethanol, H+

Caption: Workflow for Synthetic Route B.

Comparative Analysis

FeatureRoute A (Late-Stage Bromination)Route B (Early-Stage Bromination)
Key Challenge Regioselective bromination of an electron-deficient ring.Introduction of the trifluoromethoxy group on a less reactive substrate.
Starting Materials 2-Hydroxybenzoic acid2-Hydroxybenzoic acid
Reagent Cost Potentially higher due to specialized trifluoromethoxylation reagents.May require more forcing conditions for trifluoromethoxylation.
Safety Avoids handling of elemental bromine if alternative reagents are used.Similar safety considerations for trifluoromethoxylation as Route A.
Scalability Potentially more scalable due to well-established bromination methods.Scalability may be limited by the efficiency of the trifluoromethoxylation step.
Overall Yield Can be high if the bromination is selective.May be lower due to potential side reactions in the trifluoromethoxylation step.

Experimental Protocols

Route A: Late-Stage Bromination - Protocol Example

Step 1 & 2: Synthesis of Ethyl 2-(trifluoromethoxy)benzoate

This is a generalized procedure, and specific conditions will vary depending on the chosen trifluoromethoxylation reagent.

  • To a solution of 2-hydroxybenzoic acid in a suitable solvent, add the chosen trifluoromethoxylation reagent system (e.g., a xanthate precursor followed by an oxidative fluorinating agent).

  • Follow the specific reaction conditions (temperature, time) as dictated by the chosen method.

  • Upon completion, quench the reaction and work up to isolate 2-(trifluoromethoxy)benzoic acid.

  • Dissolve the isolated acid in an excess of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction, neutralize with a weak base, and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield Ethyl 2-(trifluoromethoxy)benzoate.

Step 3: Bromination of Ethyl 2-(trifluoromethoxy)benzoate

  • Dissolve Ethyl 2-(trifluoromethoxy)benzoate in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Add N-Bromosuccinimide (1.05 equivalents) to the solution.

  • Add a catalytic amount of a Lewis acid (e.g., FeCl3) or a protic acid (e.g., trifluoroacetic acid).

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice between them will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability and cost of the necessary reagents. Route A, with its late-stage bromination, may be more adaptable for chemists familiar with standard aromatic bromination techniques. Route B, on the other hand, might be preferred if a robust and high-yielding trifluoromethoxylation of the brominated phenol can be achieved. The development of new and milder trifluoromethoxylation reagents will continue to impact the preferred synthetic strategy for this and other related fluorinated compounds. [2][3]

References

  • Shcherbina, K., et al. (2021).
  • Zahra, J. A., & Armour, D. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
  • Prakash, G. K. S., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)
  • Various Authors. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF.
  • Riedel, S. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]
  • Le, C., et al. (2021). Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. PMC - NIH. [Link]
  • Prakash, G. K. S., et al. (2016). Synthesis of Trifluoromethoxylated (Hetero)
  • Various Authors. (n.d.). Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis | Request PDF.
  • Zhang, W., et al. (2018).
  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Various Authors. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. IntechOpen. [Link]
  • MySkinRecipes. (n.d.). 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Li, J. J. (2014).
  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
  • Zhejiang University. (2024).
  • Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
  • Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Oakwood Chemical. (n.d.). 5-Bromo-2-(trifluoromethyl)benzoic acid. [Link]
  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. (n.d.).
  • Alachem Co., Ltd. (n.d.). 57381-59-6 | Benzoic acid, 5-bromo-2-fluoro-, methyl ester. [Link]
  • PubChemLite. (n.d.). 2-bromo-5-(trifluoromethyl)benzoic acid methyl ester (C9H6BrF3O2). [Link]
  • ResearchGate. (2015).

Sources

A Senior Application Scientist's Comparative Guide to the Synthesis of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated and trifluoromethoxylated aromatic compounds is of paramount importance. These structural motifs are known to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is a key building block, incorporating these desirable features. This guide provides an in-depth validation and comparison of two robust synthetic protocols for its preparation, starting from the commercially available 5-bromo-2-(trifluoromethoxy)benzoic acid. Our analysis focuses on the underlying chemical principles, practical execution, and a data-driven comparison to empower researchers in making informed decisions for their synthetic campaigns.

The parent compound, 5-bromo-2-(trifluoromethoxy)benzoic acid, is a readily available starting material, serving as a versatile intermediate for creating complex aromatic systems through reactions like Suzuki or Heck cross-coupling.[1] The primary challenge lies in its efficient conversion to the corresponding ethyl ester, a common precursor in drug discovery programs. We will explore two classical and reliable methods: the direct acid-catalyzed Fischer Esterification and a two-step approach via an acyl chloride intermediate.

Method 1: Direct Synthesis via Fischer Esterification

Fischer esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3] This equilibrium-driven process is typically pushed towards the product by using a large excess of the alcohol, which often doubles as the solvent.[3][4]

Reaction Rationale and Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄). This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol).[3][5] The resulting tetrahedral intermediate then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[4][5] All steps in this process are reversible.[3][5]

Experimental Workflow: Fischer Esterification

cluster_0 Reaction Setup A 5-Bromo-2-(trifluoromethoxy) benzoic acid D Heat to Reflux (12-24 hours) A->D Combine in Flask B Ethanol (Excess) B->D Combine in Flask C H₂SO₄ (catalyst) C->D Combine in Flask E Reaction Work-up D->E F Neutralization (aq. NaHCO₃) E->F G Extraction (Ethyl Acetate) F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J Ethyl 5-bromo-2- (trifluoromethoxy)benzoate I->J

Caption: Workflow for Fischer Esterification.

Detailed Protocol: Fischer Esterification
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-(trifluoromethoxy)benzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of absolute ethanol (approx. 20-30 eq), which will serve as both reactant and solvent. Begin stirring the mixture.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq). The addition is exothermic.

  • Reaction: Heat the mixture to a gentle reflux (approximately 78 °C) for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.[6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.[2]

  • Neutralization: Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted carboxylic acid. Continue washing until the cessation of CO₂ evolution.[2][6]

  • Extraction & Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).[2]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude ester can be purified by silica gel column chromatography to yield the final product.[2]

Method 2: Two-Step Synthesis via Acyl Chloride Intermediate

An alternative, often more efficient, route to esters involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an alcohol.[7] This method avoids the equilibrium limitations of Fischer esterification and typically proceeds under milder conditions and in shorter reaction times.

Reaction Rationale and Mechanism

Step 1: Acyl Chloride Formation. Carboxylic acids are readily converted to acyl chlorides using thionyl chloride (SOCl₂).[8][9][10] The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with the convenient evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as byproducts.[5][8]

Step 2: Esterification. The resulting acyl chloride is highly electrophilic. It reacts rapidly and exothermically with alcohols in a nucleophilic addition-elimination reaction.[11][12] The alcohol's oxygen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. The carbonyl double bond reforms with the expulsion of a chloride ion, which is a very good leaving group. A base, such as pyridine, is often added to neutralize the HCl byproduct.[13]

Experimental Workflow: Acyl Chloride Method

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A 5-Bromo-2-(trifluoromethoxy) benzoic acid C 5-Bromo-2-(trifluoromethoxy) benzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C Reflux D Remove Excess SOCl₂ C->D G Reaction Work-up C->G Stir at 0°C to RT D->G E Ethanol E->G Stir at 0°C to RT F Pyridine (Base) F->G Stir at 0°C to RT H Aqueous Wash G->H I Extraction & Drying H->I J Purification I->J K Ethyl 5-bromo-2- (trifluoromethoxy)benzoate J->K

Caption: Workflow for Acyl Chloride Method.

Detailed Protocol: Acyl Chloride Method

Part A: Synthesis of 5-bromo-2-(trifluoromethoxy)benzoyl chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂). Add 5-bromo-2-(trifluoromethoxy)benzoic acid (1.0 eq).

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, approx. 3-5 eq), which can also serve as the solvent.[14]

  • Reaction: Heat the mixture to reflux (approximately 76 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.[14]

  • Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation, preferably under reduced pressure.[15] The resulting crude benzoyl chloride is often used directly in the next step without further purification.

Part B: Synthesis of this compound

  • Reaction Setup: Dissolve the crude benzoyl chloride from Part A in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of absolute ethanol (1.1-1.5 eq) and a non-nucleophilic base like pyridine (1.1-1.5 eq) in the same solvent.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction is typically very fast.[11][12]

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Performance Comparison and Data Summary

The choice between these two protocols depends on factors such as scale, required purity, available equipment, and handling considerations for the reagents involved.

ParameterMethod 1: Fischer EsterificationMethod 2: Acyl Chloride FormationJustification & References
Typical Yield Moderate to Good (60-85%)High to Excellent (85-95%)Fischer esterification is an equilibrium process, which can limit yield. The acyl chloride route is essentially irreversible, leading to higher conversion.[16][17]
Reaction Time Long (12-24 hours)Short (3-6 hours total)Fischer esterification requires prolonged heating to reach equilibrium.[6] The acyl chloride intermediate is highly reactive, leading to rapid ester formation.[11][12]
Reaction Conditions High Temperature (Reflux)Mild to Moderate (0°C to Reflux)Requires heating the alcohol to reflux.[2] The final esterification step is often performed at room temperature or below.[11]
Reagent Safety Uses concentrated sulfuric acid (corrosive).Uses thionyl chloride (toxic, corrosive, reacts violently with water) and pyridine (flammable, toxic).[18]H₂SO₄ is a standard lab reagent. SOCl₂ requires careful handling in a fume hood due to the evolution of toxic gases (HCl, SO₂).[14][15]
Byproducts WaterHCl, SO₂, Pyridinium saltsWater is the only byproduct, making the reaction "cleaner." Byproducts from the acyl chloride route must be carefully neutralized and removed during workup.
Scalability Excellent; simple setup.Good; requires careful management of gaseous byproducts and exotherms on a large scale.The single-step process and simple reagents make Fischer esterification easily scalable.
Substrate Scope Good; may be slow with sterically hindered acids.[6]Excellent; effective even for sterically hindered acids due to the high reactivity of the acyl chloride.The high reactivity of the acyl chloride intermediate overcomes steric hindrance that can slow Fischer esterification.

Conclusion and Recommendation

Both Fischer esterification and the two-step acyl chloride method are viable and validated pathways for the synthesis of this compound.

Fischer Esterification is recommended for its operational simplicity, cost-effectiveness, and use of less hazardous reagents. It is particularly well-suited for large-scale synthesis where longer reaction times are acceptable and maximizing yield is not the absolute priority.

The Acyl Chloride Method is the superior choice when high yield and speed are critical. Its effectiveness with potentially hindered substrates and the irreversible nature of the final step ensure a high conversion rate. However, this comes at the cost of using more hazardous reagents (thionyl chloride) that require specialized handling and equipment, particularly a well-ventilated fume hood and appropriate trapping for acidic gas byproducts.

Ultimately, the optimal choice will be dictated by the specific needs of the research program, balancing the trade-offs between yield, speed, safety, and scale.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • Clark, J. (2015). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols.
  • Study.com. (n.d.). How could you prepare the mentioned ester using the reaction of an acid chloride with an alcohol? CH3CO2CH2CH3.
  • Khan Academy. (n.d.). Preparation of acyl (acid) chlorides.
  • Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
  • Clark, J. (2015). preparation of esters. Chemguide.
  • ResearchGate. (2014). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?.
  • Not used.
  • Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • Not used.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Not used.
  • MySkinRecipes. (n.d.). 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid.
  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids.
  • Not used.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • University of Missouri-St. Louis. (n.d.). Fischer Esterification.
  • Not used.
  • Not used.
  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?.
  • Not used.
  • Not used.
  • Not used.
  • Not used.

Sources

A Comparative Investigation of Trifluoromethoxy-Substituted Building Blocks in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Trifluoromethoxy Group

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of exceptional interest.[1][2] Its unique physicochemical properties, including high lipophilicity, enhanced metabolic stability, and distinct electronic effects, offer a powerful tool to modulate the characteristics of bioactive molecules and advanced materials.[1][2] This guide provides a comparative investigation into the utility of various trifluoromethoxy-substituted building blocks in common synthetic transformations, offering insights to aid researchers, scientists, and drug development professionals in their selection and application.

The trifluoromethoxy group is often considered a "lipophilic bioisostere" of the methoxy group, yet its properties are far more nuanced. With a Hansch hydrophobicity parameter (π) of +1.04, the -OCF3 group is significantly more lipophilic than both the methoxy group (π = -0.02) and the widely used trifluoromethyl group (π = +0.88).[1] This enhanced lipophilicity can improve membrane permeability and bioavailability of drug candidates.[1][2] Furthermore, the strong carbon-fluorine bonds in the -OCF3 group confer remarkable metabolic stability, often protecting adjacent positions on an aromatic ring from oxidative metabolism.[1][2]

Electronically, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, yet the oxygen atom can participate in resonance, leading to a complex interplay of inductive and mesomeric effects. This unique electronic signature can profoundly influence the reactivity of the molecule and its interactions with biological targets.

Despite its desirable properties, the incorporation of the trifluoromethoxy group has historically been challenging due to the instability of the trifluoromethoxide anion.[1] However, the development of a diverse array of trifluoromethoxy-substituted building blocks has provided synthetic chemists with readily accessible starting materials to introduce this valuable moiety. This guide will explore the comparative reactivity and utility of these building blocks in key cross-coupling reactions.

A Comparative Analysis of Trifluoromethoxy-Substituted Building Blocks in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of trifluoromethoxy-substituted building blocks in these reactions is of paramount importance for their practical application.

Suzuki-Miyaura Coupling: A Comparative Study of Arylboronic Acids

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. The electronic nature of the substituents on the arylboronic acid partner significantly impacts the transmetalation step, which is often rate-limiting.

Table 1: Comparative Performance of Phenylboronic Acids in a Model Suzuki-Miyaura Coupling Reaction

Boronic AcidStructureRelative Reactivity TrendRepresentative Yield (%)Notes
4-Methoxyphenylboronic AcidHighest92The electron-donating methoxy group enhances the nucleophilicity of the aryl group, facilitating transmetalation.[3]
4-(Trifluoromethoxy)phenylboronic AcidModerate85-90 (estimated)The strongly electron-withdrawing -OCF3 group decreases the nucleophilicity of the aryl ring, potentially slowing transmetalation compared to the methoxy analogue. However, the increased Lewis acidity of the boron atom can facilitate boronate formation.
4-(Trifluoromethyl)phenylboronic AcidModerate to Low81The -CF3 group is also strongly electron-withdrawing, leading to similar reactivity trends as the -OCF3 substituted analogue.
Phenylboronic AcidModerate81Serves as a baseline for comparison.[3]

Note: The yields are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

The electron-withdrawing nature of the trifluoromethoxy group generally leads to a slight decrease in reactivity in Suzuki-Miyaura couplings compared to electron-donating groups like methoxy. However, with appropriate optimization of reaction conditions, high yields can still be achieved.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Objective: To compare the reactivity of different arylboronic acids in a Suzuki-Miyaura coupling reaction with a model aryl bromide.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OR)3- Ar'-B(OR)3- Ar'-B(OH)2->Ar'-B(OR)3- + Base Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H Cu(I)-C≡CR Cu(I)-C≡CR R-C≡C-H->Cu(I)-C≡CR + CuX, Base Cu(I)-C≡CR->Ar-Pd(II)-X(L2)

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it culminates in their safe and compliant disposal. Ethyl 5-bromo-2-(trifluoromethoxy)benzoate, a halogenated aromatic ester, requires meticulous handling throughout its lifecycle due to its chemical properties and regulatory classification. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and environmental stewardship. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and maintain the integrity of our research environment.

Part 1: Hazard Profile and Waste Characterization

Understanding the hazard profile of this compound is foundational to its safe disposal. As a member of the halogenated organic compound family, it is classified as hazardous waste.[1][2] The presence of bromine and a trifluoromethoxy group necessitates specific disposal pathways to prevent environmental release and the formation of toxic byproducts during degradation.

The primary rationale for segregating this compound is its halogen content. Halogenated wastes are typically destined for high-temperature incineration equipped with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide and hydrogen fluoride). Mixing this waste with non-halogenated streams contaminates a larger volume of material, complicating and increasing the cost of disposal.[2]

While a specific, comprehensive toxicological profile for this exact compound is not fully established, data from structurally similar chemicals and regulatory guidelines for halogenated organics dictate a cautious approach.[3][4]

Table 1: Assumed Hazard Profile based on Similar Halogenated Aromatic Compounds

Hazard ClassificationDescriptionRecommended Precautions
Skin Irritant May cause skin irritation upon contact.[5][6]Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[7][8]
Eye Irritant May cause serious eye irritation.[5][6]Use chemical safety goggles and, for larger quantities, a face shield.[7]
Respiratory Irritant Vapors or mists may cause respiratory irritation.[5]Always handle within a certified chemical fume hood to avoid inhalation.[1][9]
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Improper disposal is prohibited to prevent ecological harm.[1][10]Do not discharge to drains or the environment.[3][9] All waste must be collected for approved disposal.
Part 2: Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of waste generation to its final removal from the laboratory. Adherence to these steps is mandatory for safety and compliance with OSHA and EPA regulations.[11][12][13]

Step 1: Waste Segregation and Collection at the Source

  • Designate a Waste Container: Procure a chemically compatible container specifically for "Halogenated Organic Waste." Glass bottles are often suitable, but check for institutional guidelines. The container must have a screw-top cap to ensure it can be sealed.[14]

  • Immediate Segregation: As soon as waste is generated—whether it's residual material, contaminated solvents, or glassware rinsate—it must be placed in the designated halogenated waste container.[1][2]

    • Causality: This immediate segregation is the most critical step. It prevents cross-contamination of non-halogenated waste streams and avoids potentially reactive mixtures.[2][14] For example, mixing halogenated waste with certain oxidizing or reducing agents could lead to an uncontrolled reaction.

  • Include Rinsates: Any solvent used to rinse contaminated glassware (e.g., acetone, ethanol) must also be collected as hazardous waste in the same container.[1]

Step 2: Proper Labeling and Container Management

  • Labeling: The waste container must be labeled clearly and accurately before any waste is added. The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name(s) of the contents: "this compound" and any solvents or other chemicals present.

    • An estimate of the concentration of each component.

    • Appropriate hazard pictograms (e.g., irritant, environmental hazard).

  • Container Status: Keep the container sealed when not actively adding waste. This prevents the evaporation of volatile components into the lab atmosphere.[14]

  • Location: Store the container in a designated satellite accumulation area within the laboratory, away from heat, sparks, or open flames.[8][14]

Step 3: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full (or before it exceeds institutional time limits for satellite accumulation), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[1]

  • Professional Disposal: Never attempt to dispose of this chemical yourself. Final disposal must be handled by a licensed professional waste disposal service, which is managed by your EHS department.[9]

    • Trustworthiness: This step is a self-validating system. The EHS office is the authoritative body responsible for ensuring that the waste is transported, treated, and disposed of in accordance with all federal and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[15] The likely disposal route will be high-temperature incineration, which is effective for destroying halogenated organic compounds.[16][17]

Part 3: Emergency Spill Procedures

In the event of an accidental release, follow these procedures.

  • Small Spill (within a chemical fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk liquid.[7]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[8]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and notify your laboratory supervisor and the institutional EHS emergency line immediately.[7]

    • Do not attempt to clean it up yourself.

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound A Waste Generated B Is waste halogenated? (Contains C-Br, C-F) A->B C Collect in designated 'Halogenated Waste' container B->C Yes D Use 'Non-Halogenated Waste' Stream B->D No E Ensure container is properly labeled and sealed C->E F Container Full? E->F G Store in Satellite Accumulation Area F->G No H Contact EHS Office for Hazardous Waste Pickup F->H Yes I Professional Disposal (e.g., Incineration) H->I

Caption: Logical workflow for the safe and compliant disposal of halogenated chemical waste.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • OSHA Compliance For Labor
  • OSHA Laboratory Standard 29 CFR 1910.1450.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. Benchchem.
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
  • Management of Hazardous Wastes containing Halogen
  • Hazardous Waste Segregation. University of Wisconsin-Eau Claire.
  • Proper Disposal of Trifluoromethanol: A Comprehensive Guide for Labor
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Safety Data Sheet for 4-(Trifluoromethyl)benzaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET for Ethyl bromoacet
  • Safety Data Sheet for 4-(Trifluoromethoxy)-DL-phenylalanine. Fluorochem.
  • SAFETY DATA SHEET for Ethyl bromoacet
  • Ethyl 5-Bromo-2-(Trifluoromethoxy)
  • Other Disposal Guidance. U.S. Environmental Protection Agency.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • SAFETY DATA SHEET for 1,3,5-tris(Trifluoromethyl)benzene. Sigma-Aldrich.
  • SAFETY DATA SHEET for 5-Bromo-2-chlorobenzoic acid. Thermo Fisher Scientific.
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
  • Ethyl 4-bromo-2-(trifluoromethyl)

Sources

Mastering the Safe Handling of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, and drug development professional, the mastery of chemical handling is as crucial as the innovative science it enables. Ethyl 5-bromo-2-(trifluoromethoxy)benzoate, a halogenated aromatic compound, presents unique properties that, while valuable in synthesis, demand a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices.[1] This information is for educational and illustrative purposes. Always obtain and thoroughly review the specific SDS for the exact chemical from your supplier before any handling, storage, or disposal.

Hazard Identification and Risk Mitigation

Halogenated aromatic compounds as a class of chemicals necessitate stringent safety protocols to protect laboratory personnel and the environment.[1] Based on data from similar compounds, researchers should be aware of the following potential hazards:

  • Skin Irritation/Corrosion: Direct contact can cause skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Vapors and splashes can cause serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[3][5][6][7]

  • Acute Toxicity: Some related compounds are harmful if swallowed, in contact with skin, or if inhaled.[3][6][7]

A comprehensive Personal Protective Equipment (PPE) plan is the first line of defense against these risks.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following table summarizes the recommended PPE for handling this compound and similar halogenated aromatic compounds.

Protection Type Recommended PPE Rationale
Eye and Face Chemical safety goggles and a face shield.[8]Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1]Prevents skin contact, which can lead to irritation.[1] Ensure glove selection is based on the specific solvent and breakthrough time.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1]

Step-by-Step Safe Handling Protocol

A systematic approach to handling ensures that safety is integrated into every step of your workflow.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS provided by the supplier for the specific chemical. Pay close attention to hazard statements, precautionary measures, and emergency procedures.[1]

  • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.[1]

  • Prepare the Work Area: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1] Confirm that an eyewash station and safety shower are readily accessible.[2][5]

Handling:

  • Chemical Transfer: Dispense the chemical carefully, avoiding splashes and the generation of dust or aerosols.[3]

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[9]

  • Reactions: Keep all containers tightly closed when not in use to minimize vapor release.[5][6]

Post-Handling:

  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][5][6]

  • Waste Disposal: Dispose of all waste, including empty containers, in accordance with institutional and local regulations.[2][5][6]

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the general procedure for managing a chemical spill.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.